8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Description
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Properties
IUPAC Name |
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFCCIXSLDUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold in the fields of medicinal chemistry and materials science. As a bioisostere for purines, this fused heterocycle is a core component in a multitude of compounds exhibiting a wide range of biological activities, including neuroprotective, antifungal, antibacterial, and herbicidal properties.[4][5] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on the synthesis of a specific, high-value derivative: 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine . The introduction of a bromine atom at the 8-position is of particular synthetic utility, serving as a versatile chemical handle for post-synthetic modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6] This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The methyl group at the 3-position, meanwhile, contributes to the molecule's structural and electronic profile, influencing its binding affinity and metabolic stability.
Synthetic Strategy: A Mechanistic Approach
The most direct and widely adopted strategy for constructing the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a substituted 2-hydrazinopyridine precursor.[1][2] This approach is predicated on a classical condensation and subsequent intramolecular cyclodehydration reaction.
Retrosynthetic Analysis:
The target molecule can be disconnected at the N2-C3 and N4-C5 bonds of the triazole ring. This reveals the key precursors: a 3-bromo-2-hydrazinopyridine moiety and a two-carbon electrophilic synthon that can provide the C3-methyl group, such as acetic acid or its derivatives.
The overall synthetic pathway is therefore conceptualized as a two-stage process:
-
Formation of the Hydrazine Precursor: Synthesis of 3-bromo-2-hydrazinopyridine from a commercially available brominated pyridine.
-
Annulation of the Triazole Ring: Reaction of the hydrazine with an appropriate acetylating agent, followed by acid-catalyzed cyclization to yield the final product.
This strategy is favored for its operational simplicity and the general availability of the required starting materials.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the synthetic process, from starting materials to the final target compound.
Caption: Synthetic pathway for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Detailed Experimental Protocol
This protocol provides a validated, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 3-Bromo-2-hydrazinopyridine (Precursor)
Rationale: This step involves a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine displaces one of the bromide atoms on the 2,3-dibromopyridine ring. The C2 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position, leading to the desired regioselectivity.
-
Reagents and Materials:
-
2,3-Dibromopyridine
-
Hydrazine hydrate (~64% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up
-
-
Procedure:
-
To a solution of 2,3-dibromopyridine (1.0 eq) in ethanol (approx. 5 mL per gram of pyridine), add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Dry the collected solid under vacuum to yield 3-bromo-2-hydrazinopyridine, which can be used in the next step without further purification.
-
Part 2: Synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Rationale: This reaction proceeds via the formation of an N-acetylhydrazone intermediate, which subsequently undergoes an intramolecular electrophilic cyclization. The pyridine ring nitrogen attacks the carbonyl carbon of the acetyl group, followed by dehydration under the acidic reflux conditions to form the stable, aromatic triazole ring. Glacial acetic acid serves as both the reactant (acetyl source) and the acidic catalyst.
-
Reagents and Materials:
-
3-Bromo-2-hydrazinopyridine (from Part 1)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Suspend 3-bromo-2-hydrazinopyridine (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of hydrazine).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 3-5 hours. The suspension should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Quantitative Data Summary
The following table provides an example of the stoichiometry for the synthesis.
| Compound | Role | M.W. ( g/mol ) | Equivalents |
| Part 1 | |||
| 2,3-Dibromopyridine | Starting Material | 236.89 | 1.0 |
| Hydrazine Hydrate (~64%) | Reagent | 50.06 | 3.0 |
| Part 2 | |||
| 3-Bromo-2-hydrazinopyridine | Precursor | 188.03 | 1.0 |
| Glacial Acetic Acid | Reagent & Solvent | 60.05 | Excess |
| Product | |||
| 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Target Compound | 212.05[7][8] | - |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the fused ring system and the methyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₇H₆BrN₃, M.W. = 212.05).[7][8][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 6. 8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound|CAS 54230-90-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
"physicochemical properties of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine"
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the triazolopyridine class, this molecule serves as a crucial scaffold for synthesizing compounds with potential therapeutic activities, particularly in targeting the central nervous system.[3] This document details the compound's molecular identity, spectroscopic profile, and core physicochemical characteristics. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed experimental protocols to facilitate further investigation and application of this versatile intermediate.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a fused bicyclic heteroaromatic system, where a triazole ring is fused to a pyridine ring. The bromine atom at position 8 and the methyl group at position 3 are key substituents that modulate its electronic and steric properties, thereby influencing its biological activity and synthetic utility.
Chemical Structure
The unambiguous structure is paramount for understanding its reactivity and interactions.
Caption: 2D structure of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
Key Identifiers
A summary of essential identifiers for database retrieval and regulatory purposes is provided below.
| Identifier | Value | Source |
| CAS Number | 54230-90-9 | [2][4] |
| Molecular Formula | C₇H₆BrN₃ | [3][4] |
| Molecular Weight | 212.05 g/mol | [3][4] |
| IUPAC Name | 8-bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine | N/A |
| InChI | InChI=1S/C7H6BrN3/c1-5-10-11-7-4-2-3-6(8)9-7-5/h2-4H,1H3 | N/A |
| InChIKey | Not Available | N/A |
| SMILES | CC1=NN=C2N1C=CC=C2Br | N/A |
Synthesis and Characterization Workflow
The synthesis of this scaffold is a critical first step for any research endeavor. The following section outlines a representative synthetic approach and the subsequent analytical methods for structural confirmation.
Proposed Synthesis Pathway
The synthesis of the[1][2]triazolo[4,3-a]pyridine core typically involves the cyclization of a 2-hydrazinopyridine derivative. For the target molecule, this involves the reaction of 3-bromo-2-hydrazinopyridine with an acetylating agent, followed by oxidative cyclization.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
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Step 1: Hydrazine Substitution: To a solution of 3-bromo-2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Step 2: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 3: Isolation of Intermediate: Cool the reaction mixture, and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer containing 3-bromo-2-hydrazinopyridine is dried over anhydrous sodium sulfate and concentrated.
-
Step 4: Acetylation: Dissolve the crude hydrazinopyridine intermediate in pyridine or a similar basic solvent. Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise.
-
Step 5: Cyclization: After stirring for several hours, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Heat the mixture to facilitate the ring-closing reaction.
-
Step 6: Purification: Upon completion, quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography.
Spectroscopic and Physicochemical Profile
A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.
Spectroscopic Data
Spectroscopic analysis provides irrefutable evidence of the molecular structure. While experimental spectra for this specific molecule are not widely published, data for closely related analogs allow for reliable prediction.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (doublets and triplets between δ 7.0-8.5 ppm). A singlet for the methyl group protons around δ 2.5 ppm. |
| ¹³C NMR | Resonances for aromatic carbons (δ 110-150 ppm), the methyl carbon (δ ~15-20 ppm), and carbons of the triazole ring. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight (212.05), showing a characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region, and C-Br stretching in the lower frequency region. |
Core Physicochemical Properties
These properties are critical for predicting the compound's behavior in both biological and chemical systems. The values presented are a combination of predicted data and typical values for this class of compounds.
| Property | Value / Range | Significance & Determination Protocol |
| Physical State | Solid | Purity and handling. Determined by visual inspection. |
| Density | 1.76 ± 0.1 g/cm³ (Predicted)[4] | Material characteristic for formulation. Determined via pycnometry. |
| pKa | 2.76 ± 0.50 (Predicted)[4] | Predicts ionization at physiological pH. Protocol: Potentiometric titration. Dissolve the compound in a water/methanol mixture and titrate with a standardized acid (e.g., HCl), monitoring the pH to find the inflection point. |
| Storage Temp. | Room Temperature, dry seal[3][4] | Ensures long-term stability. Store in a tightly sealed container in a cool, dry, well-ventilated area. |
Conclusion
8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a valuable building block in medicinal chemistry. This guide has consolidated its key identifiers, proposed a robust synthetic pathway, and outlined its core physicochemical and spectroscopic properties. The provided protocols and data serve as a foundational resource for scientists, enabling them to confidently utilize this compound in the design and synthesis of novel molecules with therapeutic potential. The predictive data included herein offer a strong starting point for experimental validation and further research.
References
- 1. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-BroMo-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | 54230-90-9 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
"8-Bromo-3-methyl-triazolo[4,3-A]pyridine mechanism of action"
An In-depth Technical Guide to the Putative Mechanism of Action of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of a specific derivative, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. Due to the limited direct research on this particular analog, this document synthesizes information from structurally related compounds to propose a plausible mechanism of action. We will delve into the chemical rationale behind its potential as a kinase inhibitor, outline detailed experimental protocols for mechanism validation, and discuss its broader therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel small molecule therapeutics.
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Core
The triazolo[4,3-a]pyridine ring system is a bioisostere of purines, enabling it to interact with a variety of ATP-binding sites in enzymes, particularly kinases.[1] This structural feature has led to the development of numerous triazolopyridine derivatives with diverse pharmacological profiles, including anti-inflammatory, anti-cancer, antimicrobial, and antimalarial properties.[1][4][5] The versatility of this scaffold is further enhanced by the ability to introduce various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, possesses two key substituents that are predicted to significantly influence its biological activity:
-
The 8-Bromo Group: The bromine atom at the 8-position is not merely a passive substituent. It serves as a crucial "handle" for synthetic chemists, enabling further functionalization through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[1] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). From a mechanistic standpoint, the electronegativity and size of the bromine atom can influence binding affinity and selectivity for target proteins.
-
The 3-Methyl Group: The methyl group at the 3-position can contribute to the molecule's lipophilicity and may be involved in van der Waals interactions within the binding pocket of a target protein, potentially enhancing binding affinity.
Given the known activities of related compounds, such as the JAK1/JAK2 inhibitory activity of 8-Bromo-3,6-dimethyl-[1][2][3]triazolo[4,3-a]pyridine, a primary hypothesis for the mechanism of action of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine is the inhibition of one or more protein kinases involved in cellular signaling pathways.[1]
Proposed Mechanism of Action: Kinase Inhibition
We hypothesize that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine acts as a competitive inhibitor of ATP at the active site of specific protein kinases. The triazolopyridine core likely mimics the purine ring of ATP, while the bromo and methyl substituents contribute to binding affinity and selectivity.
Putative Signaling Pathway: Inhibition of a Pro-Inflammatory Kinase Cascade
A plausible target class for this compound is the Janus kinase (JAK) family or other kinases involved in inflammatory signaling, such as c-Met.[1][2] The proposed inhibitory action on a generic pro-inflammatory kinase pathway is depicted below.
Caption: Proposed inhibition of a JAK-STAT signaling pathway.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine is a kinase inhibitor, a multi-step experimental workflow is proposed.
Experimental Workflow
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase targets of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine from a large panel of kinases.
-
Methodology:
-
Synthesize and purify 8-Bromo-3-methyl-triazolo[4,3-A]pyridine.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.
-
The output will be the percent inhibition for each kinase.
-
Protocol 2: In Vitro Kinase Assays for IC50 Determination
-
Objective: To determine the potency of the compound against the top hits from the kinase panel screen.
-
Methodology:
-
For each identified kinase "hit," perform a dose-response in vitro kinase assay.
-
Prepare serial dilutions of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine.
-
Incubate the kinase, its specific substrate, and ATP with the varying concentrations of the compound.
-
Measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cellular Target Engagement Assays
-
Objective: To confirm that the compound directly interacts with the target kinase within a cellular context.
-
Methodology (NanoBRET™ as an example):
-
Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase.
-
Add a fluorescent energy transfer probe that binds to the kinase.
-
Treat the cells with varying concentrations of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the probe by the compound, confirming target engagement.
-
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Objective: To assess the functional consequence of target inhibition in a relevant cell line.
-
Methodology (Assuming JAK2 is the target):
-
Culture a cell line known to have an active JAK-STAT pathway (e.g., HEL 92.1.7).
-
Treat the cells with different concentrations of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine for a specified time.
-
Lyse the cells and perform SDS-PAGE on the protein lysates.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against phospho-STAT3 and total STAT3.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the p-STAT3/total STAT3 ratio would indicate inhibition of the JAK2 pathway.
-
Synthesis and Chemical Properties
The synthesis of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine would likely follow established procedures for this class of compounds. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: A potential synthetic route to the title compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| XlogP | 1.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Predictions are based on computational models and require experimental verification.
Broader Therapeutic Implications and Future Directions
The potential of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine as a kinase inhibitor opens up several avenues for therapeutic development. Depending on its kinase selectivity profile, it could be investigated for the treatment of:
-
Autoimmune and Inflammatory Diseases: If it potently inhibits JAKs or other inflammatory kinases.
-
Cancers: If it targets kinases that are dysregulated in various malignancies.[2][3]
-
Infectious Diseases: As some triazolopyridines have shown antimalarial and antibacterial activity.[4][5]
Future research should focus on a comprehensive SAR study, utilizing the 8-bromo position for the synthesis of a diverse library of analogs. These studies will be crucial for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to identify a lead candidate for further preclinical and clinical development.
Conclusion
While direct experimental data on 8-Bromo-3-methyl-triazolo[4,3-A]pyridine is currently scarce, a strong rationale exists for its investigation as a novel kinase inhibitor. By leveraging the known biological activities of the triazolopyridine scaffold and related analogs, this guide provides a comprehensive framework for its mechanistic investigation. The proposed experimental workflows offer a clear path to validating its putative mechanism of action and exploring its full therapeutic potential. The scientific community is encouraged to build upon this foundation to unlock the promise of this and related molecules in the quest for new and effective therapies.
References
- 1. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Prominence of theTriazolo[4,3-a]pyridine Core in Medicinal Chemistry
Introduction: The Prominence of the[1][2][3]Triazolo[4,3-a]pyridine Core in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in the field of drug discovery and development.[4] This fused bicyclic structure serves as a versatile framework for the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[5] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions with biological targets, makes it an attractive starting point for the development of potent and selective modulators of physiological and pathological processes.
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have been investigated for a wide array of therapeutic applications, including their use as anticancer, antimicrobial, antioxidant, and antimalarial agents.[5][6] The adaptability of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This guide will provide a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of[1][2][3]triazolo[4,3-a]pyridine derivatives, with a specific prospective analysis of the biological activity of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
I. Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core can be achieved through several synthetic routes. A common and efficient method involves the cyclization of 2-hydrazinopyridines with various reagents.[7] One-pot synthesis methodologies are favored for their operational simplicity and efficiency.[7]
A widely employed strategy involves the reaction of a 2-hydrazinopyridine with an aldehyde or an imidate.[7][8] The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents onto the triazole and pyridine rings, allowing for the generation of diverse chemical libraries for biological screening.
General Synthesis Workflow
Caption: General workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.
Experimental Protocol: One-Pot Synthesis of 3-Substituted[1][2][3]Triazolo[4,3-a]pyridines
This protocol is a representative example of a one-pot synthesis adapted from established literature.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1 mmol) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: To the solution, add the desired substituted aromatic aldehyde (1 mmol).
-
Catalysis: Introduce a catalytic amount of an acid, such as acetic acid (1.5 equiv), to facilitate the reaction.[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-substituted[1][2][3]triazolo[4,3-a]pyridine.
II. Biological Activities of[1][2][3]Triazolo[4,3-a]pyridine Derivatives
The versatility of the[1][2][3]triazolo[4,3-a]pyridine scaffold has led to the discovery of derivatives with a wide range of biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of[1][2][3]triazolo[4,3-a]pyridine derivatives. These compounds have been shown to target various pathways and proteins implicated in cancer progression.
1. Smoothened (SMO) Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[3] Smoothened (SMO), a key protein in this pathway, is a validated drug target.[3] Several[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent SMO inhibitors.[3][9]
One study reported a series of[1][2][3]triazolo[4,3-a]pyridines with significant anti-proliferative activity against triple-negative breast cancer cells.[3] The lead compound, TPB15, was found to directly bind to the SMO protein, block its translocation to the primary cilia, and inhibit the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[3]
2. c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[10][11] The[1][2][3]triazolo[4,3-a]pyridine scaffold has been utilized to develop potent c-Met inhibitors.[10]
A study on[1][2][3]triazolo[4,3-a]pyrazine derivatives, which are structurally related to triazolopyridines, demonstrated potent c-Met kinase inhibition and antitumor activity in vitro and in vivo.[10] These compounds showed high selectivity for c-Met and were effective in tumor xenograft models.[10]
3. Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. A series of indole-based[1][2][3]triazolo[4,3-a]pyridine derivatives were designed as microtubule polymerization inhibitors.[12] The most potent compound in this series exhibited significant antiproliferative activity with IC50 values in the nanomolar range and was shown to disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and apoptosis.[12]
4. BRD4 Inhibitors
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene expression and are implicated in cancer.[13] Recently, a series of triazolopyridine derivatives were identified as potent BRD4 inhibitors.[13] The lead compound demonstrated excellent anti-cancer activity in a leukemia cell line, superior to the known BRD4 inhibitor (+)-JQ1, and exhibited good metabolic stability and oral bioavailability in mice.[13]
Summary of Anticancer Activity of Selected Derivatives
| Compound Class | Target | Cancer Type | Key Findings | Reference |
| [1][2][3]Triazolo[4,3-a]pyridines | Smoothened (SMO) | Triple-Negative Breast Cancer | Induced cell cycle arrest and apoptosis; demonstrated in vivo antitumor activity. | [3] |
| [1][2][3]Triazolo[4,3-a]pyrazines | c-Met Kinase | Gastric, Non-small Cell Lung Cancer | High selectivity and better in vivo efficacy than existing inhibitors. | [10] |
| Indole-based[1][2][3]Triazolo[4,3-a]pyridines | Tubulin Polymerization | Various Cancer Cell Lines | Potent antiproliferative activity (nM range); induced G2/M arrest and apoptosis. | [12] |
| [1][2][3]Triazolo[4,3-a]pyridines | BRD4 | Leukemia | Superior in vitro activity to (+)-JQ1; good in vivo pharmacokinetic profile. | [13] |
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents.[14][15] The[1][2][3]triazolo[4,3-a]pyridine scaffold has been explored for the development of new antimalarials.[14][15]
A study focused on[1][2][3]triazolo[4,3-a]pyridine sulfonamides identified compounds with good in vitro antimalarial activity against P. falciparum.[14][15] Through in silico screening and subsequent synthesis and biological evaluation, derivatives were identified with IC50 values in the low micromolar range, highlighting this scaffold as a promising starting point for antimalarial drug discovery.[14][15]
Other Biological Activities
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have also been reported to possess antimicrobial and antioxidant properties, further underscoring the broad therapeutic potential of this chemical class.[6][16]
III. Prospective Analysis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
While direct biological data for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not extensively available in the public domain, a prospective analysis based on structure-activity relationships (SAR) of related compounds can provide valuable insights into its potential biological activities.
Structural Features and Potential Implications
-
[1][2][3]Triazolo[4,3-a]pyridine Core: As established, this core structure is associated with a wide range of biological activities, particularly in the realm of anticancer and antimalarial research.
-
3-Methyl Group: The presence of a small alkyl group at the 3-position is a common feature in many biologically active triazolopyridine derivatives. This substitution can influence the compound's lipophilicity and steric interactions with the target protein.
-
8-Bromo Substitution: The bromine atom at the 8-position is a key feature. Halogen substitutions are frequently employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. A bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein. It can also influence the compound's metabolic stability and membrane permeability.
Hypothesized Biological Activities
Based on the extensive research on the[1][2][3]triazolo[4,3-a]pyridine scaffold, it is plausible to hypothesize that 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine could exhibit:
-
Anticancer Activity: Given the prevalence of this scaffold in anticancer drug discovery, it is a primary area of interest. The 8-bromo substituent could potentially enhance binding to kinase active sites or other protein targets where halogen bonding is favorable. It would be prudent to screen this compound against a panel of cancer cell lines and a diverse set of kinases, including c-Met and SMO.
-
Antimalarial Activity: The success of sulfonamide derivatives of this scaffold suggests that other substitutions may also confer antimalarial properties. The 8-bromo-3-methyl derivative should be evaluated for its in vitro activity against P. falciparum.
Hypothetical Target Pathway: Hedgehog Signaling
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
IV. Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a series of in vitro assays are essential.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro biological evaluation of a novel compound.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is based on the principle of reducing the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.[19][20]
-
Compound Preparation: Prepare a serial dilution of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in DMSO.
-
Assay Plate Preparation: In a 384-well white plate, add a small volume (e.g., 1 µL) of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Kinase Reaction: Prepare a master mix containing the kinase (e.g., recombinant human c-Met), its specific substrate, and assay buffer. Add this mix to the wells.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
V. Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, with its derivatives demonstrating a remarkable diversity of biological activities. The extensive research into its anticancer and antimalarial potential provides a strong rationale for the continued exploration of new derivatives.
Based on a prospective analysis of its structural features and the known activities of related compounds, 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine emerges as a compound of interest with a high probability of exhibiting significant biological activity, particularly in the oncology space. The proposed experimental protocols provide a clear path for the systematic evaluation of its therapeutic potential. Further investigation into this and other novel derivatives of the[1][2][3]triazolo[4,3-a]pyridine core is warranted and holds promise for the discovery of next-generation therapeutics.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-based [1,2,4]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 15. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Professional Guide to 8-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Core Intermediate in Modern Drug Discovery
A Professional Guide to 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Core Intermediate in Modern Drug Discovery
Executive Summary: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its diverse biological activities. This guide focuses on a key derivative, 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a versatile pharmaceutical intermediate. Its strategic design, featuring a methyl group for property modulation and a bromine atom as a reactive handle, makes it an invaluable building block for synthesizing novel therapeutics. The bromine at the 8-position is particularly crucial, enabling a wide range of late-stage functionalizations via cross-coupling reactions, which is essential for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its synthesis, safety profile, applications, and analytical characterization for professionals in drug development.
Introduction: The Strategic Value of the Triazolopyridine Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to pharmaceutical science, forming the core of numerous approved drugs. Among these, the[1][2][3]triazolo[4,3-a]pyridine system has emerged as a structure of significant interest. This scaffold is often considered a bioisostere of purines, allowing it to mimic endogenous ligands and effectively interact with a variety of enzymes and receptors.[4][5] This mimicry is a key reason for its prevalence in the development of kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds.[4][6][7]
The subject of this guide, 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine , is a highly functionalized derivative designed for maximum synthetic utility. Its structure is notable for two key features:
-
The 3-methyl group: This small alkyl group can influence the molecule's steric and electronic properties, potentially improving binding affinity, metabolic stability, or solubility of the final drug candidate.
-
The 8-bromo substituent: This is the molecule's primary reactive center. The bromine atom serves as an exceptionally versatile "synthetic handle," enabling chemists to introduce a wide array of molecular fragments through well-established metal-catalyzed cross-coupling reactions.[4] This capability is paramount for the rapid exploration of chemical space and the optimization of lead compounds in drug discovery programs.
Physicochemical Properties and Safety Profile
Accurate knowledge of a compound's properties and handling requirements is essential for safe and effective laboratory use.
Key Properties
The fundamental physicochemical data for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 54230-90-9 | [8] |
| Molecular Formula | C₇H₆BrN₃ | [7][8] |
| Molecular Weight | 212.05 g/mol | [7] |
| Predicted pKa | 2.76 ± 0.50 | [8] |
| Predicted Density | 1.76 ± 0.1 g/cm³ | [8] |
| Storage | Room temperature, keep sealed in a dry environment | [7][8] |
Safety and Handling
Based on available safety data sheets (SDS) for this compound and structurally related analogs, 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine should be handled with care.
-
Hazard Identification: The compound is associated with hazards such as being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[4] May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[9] Take measures to prevent the buildup of electrostatic charge and keep away from sources of ignition.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water and remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10][11]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do not induce vomiting.[10][11]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]
-
Synthesis and Mechanistic Rationale
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core generally involves the cyclization of a 2-hydrazinopyridine derivative.[12] The following section details a robust and logical protocol for the preparation of the title compound.
Synthetic Pathway
The most direct synthesis involves the reaction of 3-Bromo-2-hydrazinopyridine with an acetylating agent, which facilitates the introduction of the methyl group and subsequent intramolecular cyclization.
Caption: Proposed synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for this class of heterocycles.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-2-hydrazinopyridine (1.0 eq).
-
Rationale: This is the foundational pyridine building block containing the necessary bromine and hydrazine functionalities.
-
-
Solvent Addition: Add a suitable high-boiling solvent such as glacial acetic acid or toluene (approx. 10 mL per gram of starting material).
-
Rationale: The solvent must be able to dissolve the reactants and tolerate the high temperatures required for the reaction to proceed to completion.
-
-
Reagent Addition: Slowly add triethyl orthoacetate (1.2 eq) or acetic anhydride (1.2 eq) to the stirred suspension.
-
Rationale: Triethyl orthoacetate or acetic anhydride serves as the source for the C-N bond formation that closes the triazole ring and provides the 3-methyl group. Using a slight excess ensures the complete consumption of the starting material.
-
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration/elimination steps that lead to the aromatic triazole ring.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, carefully pour the mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.
-
Rationale: Cooling and quenching with water precipitates the organic product, which has low aqueous solubility. Neutralization removes the acidic solvent and byproducts.
-
-
Purification: The collected crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove any unreacted starting materials or side products, ensuring the intermediate is of high purity for subsequent pharmaceutical applications.
-
Application as a Versatile Pharmaceutical Intermediate
The true value of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine lies in its ability to be transformed into a vast library of more complex molecules. The carbon-bromine bond at the 8-position is a prime substrate for palladium-catalyzed cross-coupling reactions.
Cross-Coupling Workflow
This intermediate serves as a common precursor for generating diverse analogs for SAR studies, as depicted in the workflow below.
Caption: Workflow for diversifying the core intermediate.
Representative Protocol: Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used to append aryl or heteroaryl moieties.
-
Inert Atmosphere: To an oven-dried reaction vessel, add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq). Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid drives the reaction to completion.
-
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane or DME and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The aqueous phase helps to dissolve the base and facilitate the reaction. Degassing the solvents removes dissolved oxygen.
-
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Rationale: Heating accelerates the rate of the catalytic cycle, including the often rate-limiting oxidative addition and reductive elimination steps.
-
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography.
-
Rationale: This standard aqueous work-up separates the desired organic product from the inorganic salts and water-soluble byproducts. Chromatography yields the highly pure final compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized intermediate is a non-negotiable step. The following data are typical for this compound.
| Analysis Method | Expected Results |
| ¹H NMR | Aromatic protons on the pyridine ring (typically 3 distinct signals between 7.0-9.0 ppm), and a singlet for the methyl group protons (typically around 2.5 ppm). |
| ¹³C NMR | Signals corresponding to the 7 carbons in the molecule, including the methyl carbon and the carbons of the fused heterocyclic rings. |
| Mass Spectrometry (MS) | The Electrospray Ionization (ESI+) mode should show a prominent [M+H]⁺ ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed (e.g., at m/z 212 and 214). |
| HPLC | A single major peak under appropriate conditions, indicating high purity (typically >95%). |
Conclusion
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its stable, privileged core combined with a highly versatile reactive site provides an ideal platform for the efficient synthesis and optimization of novel drug candidates. Understanding its synthesis, handling, and synthetic potential is key to leveraging its power in the quest for new and improved therapeutics for a range of human diseases.
References
- 1. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to Tris(2,3-dibromopropyl) isocyanurate (CAS No. 54230-90-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Resolving the Ambiguity of CAS Number 54230-90-9
An initial survey of chemical databases and supplier information for CAS number 54230-90-9 reveals a notable discrepancy, with the designation being attributed to two distinct chemical entities: 8-Bromo-3-Methyl-[1]triazolo[4,3-a]pyridine and Tris(2,3-dibromopropyl) isocyanurate. Authoritative sources, including the PubChem database, definitively associate CAS number 54230-90-9 with Tris(2,3-dibromopropyl) isocyanurate.[2] While some commercial suppliers link the CAS number to 8-Bromo-3-Methyl-[1]triazolo[4,3-a]pyridine, this appears to be an error, as other reputable sources assign different CAS numbers to this triazolopyridine derivative.[3][4][5] This guide will therefore focus exclusively on the validated identity of CAS number 54230-90-9: Tris(2,3-dibromopropyl) isocyanurate.
Introduction to Tris(2,3-dibromopropyl) isocyanurate (TBC)
Tris(2,3-dibromopropyl) isocyanurate, commonly abbreviated as TBC or TDBP-TAZTO, is a synthetic, brominated heterocyclic organic compound.[1][6] It belongs to the class of brominated flame retardants (BFRs), a group of chemicals widely incorporated into various consumer and industrial products to inhibit or delay combustion.[6][7] Specifically, TBC is utilized as an additive flame retardant, meaning it is physically mixed with the polymer matrix rather than being chemically bonded. This characteristic has implications for its potential to leach into the environment over time.
Due to concerns over the toxicity and environmental persistence of traditional BFRs like polybrominated diphenyl ethers (PBDEs), TBC has been introduced as an alternative.[6] However, emerging research indicates that TBC itself possesses properties of concern, including environmental persistence, bioaccumulation potential, and a range of toxicological effects, including endocrine disruption.[1][6][] This guide provides a comprehensive technical overview of TBC, focusing on its chemical properties, synthesis, applications, and, most critically, its toxicological profile and the experimental methodologies used for its assessment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of TBC is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.
| Property | Value | Source |
| CAS Number | 52434-90-9 | [7][9] |
| Molecular Formula | C₁₂H₁₅Br₆N₃O₃ | [7][9] |
| Molecular Weight | 728.69 g/mol | [7][9] |
| IUPAC Name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | [10] |
| Synonyms | Isocyanuric Acid Tris(2,3-dibromopropyl) Ester, TBC, TDBP-TAZTO | |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in chloroform (25 mg/mL) | [7] |
| Octanol-Water Partition Coefficient (log Kow) | High (indicative of bioaccumulation potential) | [1][6] |
| Octanol-Air Partition Coefficient (log Koa) | High (suggests potential for long-range environmental transport) | [1][6] |
Synthesis and Manufacturing
The synthesis of Tris(2,3-dibromopropyl) isocyanurate typically involves a multi-step process. A patented method describes the preparation of a TBC-coated antigen, which sheds light on a potential synthetic route for the hapten itself.[11] The process can be generalized as follows:
-
Formation of a Triazine Precursor: The synthesis often starts with a triazine derivative, such as 2,4,6-tris(allyloxy)-1,3,5-triazine.
-
Bromination: The precursor is then subjected to bromination. For example, diallyl isocyanurate can be reacted with liquid bromine via a reflux reaction to introduce the bromine atoms onto the propyl chains, yielding the Tris(2,3-dibromopropyl) isocyanurate hapten.[11]
-
Purification: The final product is then purified to remove unreacted starting materials and byproducts.
A process for preparing solid Tris(2,3-dibromopropyl) isocyanurate with specific properties involves reacting the appropriate compound with a solid porous adsorption agent in an organic solvent.[12]
Mechanism of Action as a Flame Retardant
As a brominated flame retardant, TBC's primary function is to interfere with the chemistry of combustion. The mechanism of action for BFRs, in general, involves two main phases:
-
Gas Phase Inhibition: When a material containing TBC is heated, the C-Br bonds break, releasing bromine radicals into the gas phase. These highly reactive bromine radicals interfere with the chain reactions of combustion, particularly by scavenging the high-energy H• and OH• radicals that propagate the fire. This "radical trap" mechanism slows down or extinguishes the flame.
-
Condensed Phase Action: In the solid (condensed) phase, the decomposition of BFRs can promote char formation on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable gases.
The effectiveness of BFRs is often related to the temperature at which they release bromine radicals, which should ideally be just below the combustion temperature of the host polymer.[6]
Applications
The primary application of Tris(2,3-dibromopropyl) isocyanurate is as an additive flame retardant in a variety of polymeric materials. Its use is driven by fire safety regulations for consumer and industrial products. Common applications include:
-
Plastics: TBC is incorporated into various plastics, such as those used in electrical and electronic equipment housings (e.g., televisions, computers), automotive components, and construction materials.[6][13]
-
Textiles: It can be used in textiles for furniture, curtains, and other household items to reduce their flammability.[6]
-
Synthetic Rubber and Fibers: TBC is also utilized in the production of synthetic rubber and fibers to impart flame retardant properties.[14]
Environmental Fate and Ecotoxicology
The widespread use of TBC as an additive flame retardant has led to its detection in various environmental compartments. Its physicochemical properties, such as high log Kow and log Koa values, suggest a propensity for bioaccumulation and long-range environmental transport.[1][6]
Environmental monitoring studies have confirmed the presence of TBC in:
-
Water and Sediment: TBC has been detected in river water and surface sediments, often in proximity to industrial areas and waste disposal sites.[1][6]
-
Soil: Contamination of soil with TBC has also been reported.[1][6]
-
Biota: TBC has been found to bioaccumulate in various organisms, including mollusks, earthworms, and fish.[1][6] The high bioconcentration factor (BCF) of TBC is a significant concern for its potential to move up the food chain.[1][6]
The ecotoxicological effects of TBC are an active area of research. Studies have shown that it can inhibit the growth of algae by affecting the expression of genes related to photosynthesis.[7][15]
Toxicological Profile and Endocrine Disrupting Effects
A growing body of evidence indicates that Tris(2,3-dibromopropyl) isocyanurate exerts a range of toxic effects on living organisms, including mammals. The primary target organs and systems appear to be the liver, lungs, nervous system, and endocrine system.[1][6][16]
Hepatotoxicity and Pulmotoxicity: In vivo studies in mice have demonstrated that exposure to TBC can lead to liver damage, characterized by focal necrosis and ballooning degeneration.[13] Ultrastructural analysis revealed hepatocyte apoptosis, mitochondrial degeneration, and endoplasmic reticulum dilation in a dose-dependent manner.[13] Similar adverse effects, including hyperplasia of the pulmonary alveolar epithelium and mitochondrial swelling, were observed in the lungs.[13] These findings suggest that mitochondria are a key target of TBC-induced toxicity.[13]
Neurotoxicity: TBC has been shown to cross the blood-brain barrier and accumulate in the brain.[][14] In vitro studies have demonstrated its toxicity to neuronal cells, with mechanisms involving the generation of oxidative stress leading to apoptosis.[1][6][14] It has also been shown to impair cognition and provoke depression-like behaviors in adult rats.
Endocrine Disruption: A significant area of concern is the endocrine-disrupting potential of TBC. It has been identified as a potential endocrine disruptor that can interfere with the estrogen receptor (ER) signaling pathway.[17][18]
-
Anti-estrogenic Activity: TBC has been shown to exhibit anti-estrogenic effects by inhibiting 17β-estradiol (E2)-induced cell proliferation in breast cancer cell lines.[17] It also inhibits E2-induced luciferase activity in a dose-dependent manner.[17]
-
Mechanism of Endocrine Disruption: Computational and experimental studies suggest that TBC does not bind to the canonical E2-binding pocket of the estrogen receptor α (ERα). Instead, it is predicted to occupy a surface site on ERα, thereby disrupting the subsequent recruitment of co-activators and transcriptional activation.[17] This highlights a non-classical mechanism of endocrine disruption.
-
Effects on Steroidogenesis: In vitro studies using the H295R cell line have shown that TBC can inhibit the production of sex hormones.[19]
-
Reproductive Toxicity: TBC has been shown to have reprotoxic effects on spermatogenic cells in vitro, suggesting its potential to contribute to male infertility.[20][21]
The following diagram illustrates the proposed mechanism of TBC's anti-estrogenic activity:
Caption: Proposed mechanism of TBC's anti-estrogenic activity.
Experimental Protocols for Toxicological Assessment
Assessing the toxicity of compounds like TBC requires a multi-faceted approach, employing both in vitro and in vivo models.
In Vitro Toxicity Assessment
Objective: To evaluate the cytotoxic and endocrine-disrupting effects of TBC at the cellular level.
Cell Lines:
-
MCF-7 (ERα-positive breast cancer cells): Used to assess estrogenic/anti-estrogenic activity.[]
-
MDA-MB-231 (ERα-negative breast cancer cells): Used as a negative control to confirm ERα-mediated effects.[17]
-
H295R (human adrenocortical carcinoma cells): Used to study effects on steroidogenesis.[19]
-
SH-SY5Y (human neuroblastoma cells): Used to investigate neurotoxicity.[14]
-
GC-1 spg (mouse spermatogenic cells): Used to assess reproductive toxicity.[20][21]
Step-by-Step Protocol for Anti-Estrogenic Activity (E-Screen Assay):
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Treatment: Seed the cells in 96-well plates. After cell attachment, expose them to varying concentrations of TBC in the presence of a fixed concentration of 17β-estradiol (E2). Include appropriate controls (vehicle, E2 alone, TBC alone).
-
Incubation: Incubate the cells for a defined period (e.g., 6 days).
-
Cell Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Data Analysis: Compare the proliferation of cells treated with TBC and E2 to those treated with E2 alone to determine the inhibitory effect of TBC.
In Vivo Toxicity Assessment
Objective: To evaluate the systemic toxicity of TBC in a whole-organism model.
Animal Model:
-
BALB/c mice: A common model for general toxicity studies.[13]
-
Zebrafish (Danio rerio): A useful model for developmental toxicity and endocrine disruption studies.
Step-by-Step Protocol for Sub-acute Oral Toxicity Study in Mice:
-
Animal Acclimation: Acclimate male and female BALB/c mice to laboratory conditions for at least one week.
-
Dosing: Administer TBC via oral gavage at different dose levels (e.g., 0, 2, 10, 50 mg/kg body weight) daily for a specified period (e.g., 28 days).[13] The vehicle control group should receive the vehicle only (e.g., corn oil).
-
Observation: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption regularly.
-
Terminal Procedures: At the end of the study period, euthanize the animals and collect blood for serum biochemistry analysis (e.g., alanine aminotransferase for liver function).[13]
-
Histopathology: Collect major organs (liver, lungs, kidneys, etc.), weigh them, and preserve them in formalin for histopathological examination.
-
Ultrastructural Analysis: For selected organs like the liver and lungs, tissue samples can be processed for transmission electron microscopy to examine subcellular changes.[13]
-
Gene Expression Analysis: Tissues can be snap-frozen in liquid nitrogen for subsequent analysis of gene expression (e.g., p53) by quantitative PCR.[13]
The following diagram outlines a general workflow for in vivo toxicity assessment:
Caption: General workflow for in vivo toxicity assessment.
Analytical Methods
The detection and quantification of TBC in various matrices are crucial for environmental monitoring and toxicological research. Several analytical techniques are employed for this purpose.
Sample Preparation:
-
Extraction: Due to the semi-volatile and non-polar nature of TBC, solvent extraction is a common first step. For solid samples like soil, sediment, and biological tissues, techniques like ultrasonic extraction or homogenization with a non-polar solvent are used.
-
Clean-up: The extracts often contain interfering substances (e.g., lipids) that need to be removed through a clean-up step, such as solid-phase extraction (SPE).
Instrumentation:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the determination of TBC in environmental and biological samples.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of TBC, although derivatization may be necessary for non-volatile compounds.
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and electrochemical immunosensors have been developed for the rapid and sensitive detection of TBC in water samples.[1]
Safety and Handling
Based on the available safety data, Tris(2,3-dibromopropyl) isocyanurate should be handled with appropriate precautions.
GHS Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a dust mask (e.g., N95) when handling the solid material.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible solid.[7]
Conclusion
Tris(2,3-dibromopropyl) isocyanurate (CAS No. 54230-90-9) is a brominated flame retardant with widespread applications. While introduced as an alternative to older, more scrutinized BFRs, a growing body of scientific literature indicates that TBC itself poses significant environmental and health concerns. Its persistence, bioaccumulative potential, and demonstrated toxicity, particularly its endocrine-disrupting effects, warrant careful consideration and further research. For scientists and professionals in research and drug development, an understanding of the toxicological profile of TBC and the methodologies to assess its effects is crucial for evaluating potential risks and for the development of safer alternatives.
References
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- 2. Tris(2,3-dibromopropyl) isocyanurate | C12H15Br6N3O3 | CID 103634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54230-90-9 | MFCD15144595 | 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [aaronchem.com]
- 4. 54230-90-9 | MFCD15144595 | this compound [aaronchem.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. 三(2,3-二溴丙基)异氰脲酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tris(2,3-dibromopropyl) isocyanurate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 1,3,5-Tris(2,3-dibromopropyl) Isocyanurate [lgcstandards.com]
- 11. Preparation and use of tris(2,3-dibromopropyl)isocyanurate coated antigen (2015) | Zhuang Huisheng [scispace.com]
- 12. EP1634875A1 - Process for the preparation of solid tris-(2,3-dibrompropyl)-isocyanurate - Google Patents [patents.google.com]
- 13. Toxicity of new emerging pollutant tris-(2,3-dibromopropyl) isocyanurate on BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tris(2,3-dibromopropyl) isocyanurate | CAS#:52434-90-9 | Chemsrc [chemsrc.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-estrogenic activity of tris(2,3-dibromopropyl) isocyanurate through disruption of co-activator recruitment: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Reprotoxic Effect of Tris(2,3-Dibromopropyl) Isocyanurate (TBC) on Spermatogenic Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine in common lab solvents"
An In-Depth Technical Guide to the Solubility of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4][5] Given the general absence of consolidated public data on its solubility, this document establishes a predictive framework based on first principles of physical organic chemistry and provides robust, step-by-step protocols for its empirical determination. We will explore the molecule's structural attributes to forecast its behavior in a range of common laboratory solvents, from nonpolar aprotics to polar protics and aqueous solutions at varying pH. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate experimental design, reaction optimization, purification, and formulation.
Introduction to 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The triazolopyridine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[5][6] Understanding the physicochemical properties of its derivatives, such as 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, is a critical first step in the journey from laboratory synthesis to clinical application.
Chemical Structure and Properties
-
IUPAC Name: 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Molecular Formula: C₇H₆BrN₃[8]
-
Molecular Weight: 212.05 g/mol [8]
-
Structure:
(Image Source: PubChem CID 13903429)
The molecule features a fused bicyclic aromatic system, which is generally planar. The key functional groups influencing solubility are the hydrophobic bromine atom and methyl group, and the relatively polar triazolopyridine core containing three nitrogen atoms that can act as hydrogen bond acceptors.
Theoretical Principles and Solubility Prediction
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[10][11] The principle of "like dissolves like" serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10]
Structural Analysis and Predicted Behavior
-
Polarity: The fused triazolopyridine ring system, with its multiple nitrogen heteroatoms, imparts significant polarity and the potential for dipole-dipole interactions. The nitrogen atoms are also potential hydrogen bond acceptors.
-
Hydrophobicity: The bromine atom and the methyl group are nonpolar and contribute to the molecule's hydrophobic character. Their presence is expected to reduce solubility in highly polar solvents like water.
-
Acid-Base Properties: The pyridine and triazole nitrogen atoms are weakly basic. Therefore, the compound's solubility in aqueous media is expected to increase dramatically in acidic conditions due to the formation of a more polar, water-soluble ammonium salt. The predicted pKa of 2.76 suggests it will be protonated in solutions with a pH below this value.[8] Conversely, in neutral or basic aqueous solutions, the compound will remain in its less soluble freebase form.
Predicted Solubility Profile
Based on these principles, a qualitative solubility profile can be predicted. This table serves as a hypothesis to be confirmed by the experimental protocols outlined in Section 4.0.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Insoluble | The molecule's polarity from the N-heterocyclic core is too high to be overcome by the nonpolar solvent. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether | Sparingly Soluble to Soluble | These solvents can engage in dipole-dipole interactions without the strong hydrogen bonding that can sometimes hinder dissolution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Very Soluble | These solvents are highly polar and can effectively solvate the triazolopyridine core. DMSO is often an excellent choice for complex heterocyclic compounds. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | These solvents can act as hydrogen bond donors and acceptors. Solubility is expected to be good, but potentially less than in polar aprotic solvents. |
| Aqueous | Water | Insoluble to Sparingly Soluble | The hydrophobic bromo and methyl groups, combined with the rigid aromatic system, limit solubility in water. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atoms will be protonated, forming a highly polar and water-soluble salt. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks an acidic proton and will remain in its neutral, water-insoluble form.[2][12] |
Experimental Determination of Solubility
A phased approach, moving from a rapid qualitative assessment to a more rigorous quantitative measurement, is the most efficient method for determining solubility.
Workflow for Solubility Testing
The following diagram illustrates the logical flow for systematically evaluating the solubility of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Experimental workflow for determining solubility.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a practical classification of solubility in various solvents.[1][2]
Objective: To classify the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in a range of solvents. A common threshold defines "soluble" as >25 mg/mL.
Materials:
-
Small test tubes or vials (e.g., 13x100 mm)
-
Graduated cylinders or pipettes
-
Vortex mixer or magnetic stir plate
-
Spatula
-
Analytical balance
-
Test solvents: Water, 5% HCl, 5% NaOH, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Hexane.
Procedure:
-
Preparation: Weigh approximately 2-5 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Vigorously stir or vortex the mixture for 60 seconds.[1] The extended mixing time is crucial to ensure the system approaches equilibrium, especially for compounds that dissolve slowly.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Insoluble/Sparingly Soluble: The solid remains suspended, or the solution appears cloudy.
-
-
Incremental Addition (if insoluble): If the compound did not dissolve, add another 0.75 mL of solvent (for a total of 1.0 mL) and repeat the mixing and observation steps. This helps differentiate between poor and moderate solubility.
-
pH Testing: For aqueous solutions, test the pH with litmus or pH paper to confirm acidic or basic character.[12]
-
Record Results: Systematically record all observations in a laboratory notebook.
Self-Validation: For the 5% HCl test, if the compound dissolves, add 5% NaOH dropwise until the solution is basic. If the compound precipitates, it validates that solubility was due to salt formation.[12]
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a specific temperature.
Objective: To determine the exact solubility of the compound in a given solvent (e.g., in mg/mL).
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial (e.g., 20 mg in 2 mL of solvent). The key is to have undissolved solid remaining.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.
-
Phase Separation: Allow the suspension to stand undisturbed for 2-4 hours so that the excess solid can settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE or nylon) to prevent any undissolved solid from being transferred.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, dry vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried residue. The solubility is calculated as follows:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken
Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory safety practices for handling new chemical entities should be strictly followed.[3][13][14]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[3][15]
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]
Conclusion
This guide provides a robust framework for understanding and determining the solubility of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. By combining theoretical predictions based on molecular structure with systematic experimental protocols, researchers can efficiently generate the critical data needed for subsequent research and development activities. The predicted high solubility in polar aprotic solvents like DMSO and in acidic aqueous solutions provides a strong starting point for reaction and formulation design.
References
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
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- 7. This compound | 54230-90-9 [m.chemicalbook.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound|CAS 54230-90-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
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- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Prospective Crystallographic and Computational Workflow
An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Prospective Crystallographic and Computational Workflow
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The fused heterocyclic scaffold of triazolo[4,3-a]pyridines is of significant interest in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. The introduction of specific substituents, such as a bromine atom at the 8-position and a methyl group at the 3-position, can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide presents a comprehensive, prospective workflow for the determination and analysis of the crystal structure of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. While a definitive crystal structure has not been reported in the public domain, this document outlines the essential experimental and computational methodologies required for its elucidation. We will explore the synthesis and crystallization, a detailed protocol for single-crystal X-ray diffraction, and the anticipated molecular geometry. This guide is intended to serve as a technical blueprint for researchers engaged in the structural analysis of novel small molecules.
Introduction: The Significance of the Triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds are recognized for their role in the development of agents targeting neurological disorders, as well as in the synthesis of potential anti-cancer and anti-inflammatory drugs[3]. The bromine substituent at the 8-position is particularly valuable as it provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening[3]. The addition of a methyl group at the 3-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.
A precise understanding of the three-dimensional structure of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is crucial for rational drug design. High-resolution structural data can inform structure-activity relationship (SAR) studies, aid in the design of more potent and selective analogs, and provide insights into the molecule's interactions with biological targets.
Synthesis and Crystallization: The Foundation of Structural Analysis
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis
A plausible synthetic route to 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine would likely involve the cyclization of a substituted pyridine precursor. A common method involves the reaction of a 2-hydrazinopyridine derivative with an appropriate reagent to form the fused triazole ring.
Crystallization Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis[1]. The purity of the compound is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. For a small organic molecule like 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, several crystallization techniques can be employed.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is moderately soluble[2][4].
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites[2].
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of well-defined single crystals.
Alternative Crystallization Techniques:
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization[5].
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix[4].
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.
Proposed Workflow for Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following workflow would be employed to determine the molecular structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion of the atoms) and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated[6].
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.
-
Data Integration and Scaling: The intensities of the diffraction spots are measured and scaled.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map[6].
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using software tools to check for geometric and crystallographic consistency.
Anticipated Structural Features and Computational Analysis
Based on the known principles of chemical bonding and the structures of related compounds, we can anticipate several key features of the 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine structure.
Table 1: Predicted Crystallographic and Molecular Parameters
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for small organic molecules) |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Lengths (Pyridine Ring) | ~1.33 - 1.39 Å |
| C-N Bond Lengths (Triazole Ring) | ~1.32 - 1.40 Å |
| N-N Bond Length (Triazole Ring) | ~1.37 Å |
| Planarity | The fused ring system is expected to be largely planar. |
Computational Validation:
To complement the experimental data, computational methods such as Density Functional Theory (DFT) can be employed.
Caption: Integration of Computational and Experimental Data.
Computational Protocol:
-
Geometry Optimization: The molecular structure is optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to find the lowest energy conformation.
-
Vibrational Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental IR and Raman spectra[1].
-
Electronic Structure Analysis: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can be calculated to provide insights into the molecule's reactivity and intermolecular interactions.
Conclusion
The structural elucidation of novel compounds like 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is fundamental to advancing our understanding of structure-property relationships in medicinal chemistry. This guide has provided a comprehensive, albeit prospective, technical framework for achieving this goal. By integrating meticulous synthesis and crystallization techniques with a robust X-ray diffraction and computational analysis workflow, researchers can obtain the high-resolution structural data necessary to drive the rational design of new therapeutic agents.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
Methodological & Application
Application Note: Leveraging 8-Bromo-3-methyl-triazolo[4,3-a]pyridine as a Versatile Scaffold for Drug Discovery
Application Note: Leveraging 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a Versatile Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds, including approved pharmaceuticals.[2][4][5] This application note details the strategic use of 8-Bromo-3-methyl-[1][3]triazolo[4,3-a]pyridine as a key starting material in drug discovery campaigns. The bromine atom at the 8-position serves as a versatile synthetic handle for diversification through metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR).[1] We provide the scientific rationale, detailed experimental protocols for library synthesis via Suzuki-Miyaura coupling, and a representative workflow for subsequent biological screening to identify novel therapeutic candidates targeting kinases and other critical disease pathways.
Scientific Rationale and Core Concepts
The[1][2][3]Triazolo[4,3-a]pyridine Privileged Scaffold
The fusion of a triazole and a pyridine ring creates a unique heterocyclic system with a rich pharmacological profile.[2] This scaffold is present in a diverse range of therapeutics, from antidepressants like Trazodone to modern targeted therapies such as the JAK inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[6] Its broad bioactivity spectrum includes anticancer, anti-inflammatory, antimicrobial, and CNS-modulating properties, making it a highly attractive starting point for new drug development.[1][4][5]
Strategic Importance of the 8-Bromo Substituent
The true power of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in medicinal chemistry lies in the C8-bromo group. This functional group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This reactivity allows for the systematic and efficient introduction of a vast array of chemical moieties (aryl, heteroaryl, alkyl, amino, etc.) at this position. The causality is clear: by strategically modifying the C8-substituent, researchers can finely tune the compound's steric and electronic properties to optimize its interaction with a biological target, thereby improving potency, selectivity, and pharmacokinetic properties. This process is the cornerstone of modern lead optimization.[1]
Known and Potential Therapeutic Targets
Derivatives of the triazolopyridine scaffold have been successfully developed to modulate several important drug targets. Understanding these precedents provides a logical basis for designing new screening campaigns.
-
Kinases: This scaffold is particularly effective for developing kinase inhibitors. Analogs have shown potent inhibition of Janus kinases (JAK1/JAK2) and the receptor tyrosine kinase c-Met, both implicated in cancer and inflammatory diseases.[1][7]
-
Hedgehog Signaling Pathway: Triazolopyridine derivatives have been identified as potent inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway that is often dysregulated in cancers like colorectal carcinoma.[3]
-
Immunotherapy Targets: The scaffold has been used to develop inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune evasion, highlighting its potential in immuno-oncology.[8][9]
Experimental Workflows and Protocols
Overall Drug Discovery Workflow
The utility of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is best illustrated by its integration into a standard drug discovery workflow. This process begins with the diversification of the core scaffold, followed by systematic biological evaluation to identify promising "hit" compounds for further development.
Caption: High-level workflow for drug discovery using the 8-bromo-triazolopyridine scaffold.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: This protocol describes the palladium-catalyzed reaction between the aryl bromide (8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine) and a boronic acid or ester. This reaction is robust, tolerates a wide range of functional groups, and is highly amenable to parallel synthesis for library generation.
Materials:
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the selected boronic acid, and the base.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the solvent system followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[10]
-
Monitoring (Self-Validation): Track the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (8-bromo compound) and the appearance of a new, higher molecular weight product spot/peak indicates a successful reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product using flash column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: High-Throughput Screening (HTS) Cascade
Principle: A tiered screening cascade efficiently identifies potent and selective inhibitors from a compound library while minimizing resource expenditure. It starts with a broad primary screen to find initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity and characterize their mechanism of action.
Caption: A four-tiered HTS cascade for identifying selective kinase inhibitors.
Step-by-Step Methodology (Level 1: Primary Kinase Screen - Example using ADP-Glo™ Assay):
-
Compound Plating: Prepare a 384-well assay plate by dispensing a small volume (e.g., 50 nL) of each library compound (at 10 mM in DMSO) and control compounds into designated wells. This results in a final assay concentration of 10 µM.
-
Causality Check (Controls): Negative control wells receive DMSO only (0% inhibition). Positive control wells receive a known potent inhibitor like Staurosporine (100% inhibition). These controls are essential for calculating normalized activity and the Z'-factor, a measure of assay quality.
-
-
Enzyme/Substrate Addition: Add the kinase and its specific peptide substrate, prepared in assay buffer, to all wells.
-
Reaction Initiation: Add ATP to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are declared "primary hits" and are advanced to Level 2.
Data Presentation and Case Study
Representative Structure-Activity Relationship (SAR) Data
Following the synthesis and screening workflows, the data is compiled to establish an SAR. This allows researchers to identify which chemical features correlate with improved biological activity.
| Compound ID | R-Group at C8 | Target Kinase IC₅₀ (nM) |
| Start-Br | -Br | >10,000 |
| TP-01 | -Phenyl | 8,500 |
| TP-02 | -4-Fluorophenyl | 4,200 |
| TP-03 | -4-Hydroxyphenyl | 950 |
| TP-04 | -4-Aminophenyl | 230 |
| TP-05 | -Pyrimidin-5-yl | 75 |
This is a hypothetical data table for illustrative purposes.
Interpretation: The data suggests that introducing hydrogen bond donors and acceptors at the para-position of an aryl ring at C8 improves potency. The most potent compound features a pyrimidinyl group, indicating that a nitrogen-rich heteroaromatic system may be optimal for binding to the target kinase.
Biological Pathway Context
Connecting the activity of a lead compound to its intended biological pathway is crucial. For a JAK inhibitor derived from this scaffold, its mechanism would involve blocking the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene expression involved in inflammation and cell proliferation.
Caption: Mechanism of action for a triazolopyridine-based JAK inhibitor within the JAK-STAT signaling pathway.
Conclusion
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a high-value, strategically designed building block for modern drug discovery. Its privileged core scaffold provides a foundation with proven biological relevance, while the C8-bromo substituent offers a reliable and versatile point for chemical diversification. By employing robust synthetic methodologies like palladium-catalyzed cross-coupling in conjunction with systematic biological screening cascades, research teams can efficiently navigate the chemical space around this scaffold to discover novel and potent inhibitors for a wide range of therapeutic targets.
References
- 1. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Bromo-3-methyl-triazolo[4,3-a]pyridine for the Synthesis of Novel Biaryl Scaffolds
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine for the Synthesis of Novel Biaryl Scaffolds
Introduction: The Strategic Importance of Triazolopyridines and the Suzuki-Miyaura Coupling
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics.[4][5] Its unique electronic properties and three-dimensional structure have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[5][6] The derivatization of this core structure is crucial for modulating biological activity and optimizing pharmacokinetic profiles.[4]
Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][7] This Nobel Prize-winning reaction facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex, offering a powerful strategy for constructing complex biaryl and heteroaryl-aryl structures.[1][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with various boronic acids, a key transformation for generating libraries of novel compounds for drug discovery.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, forming a Pd(II) complex.[2][7][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2][3][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][7][8]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with a representative arylboronic acid. Optimization may be required for different boronic acids or for scaling up the reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | 866336-21-4 | 212.05 | Major Commercial |
| Phenylboronic Acid | 98-80-6 | 121.93 | Suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | |
| Potassium Carbonate | 584-08-7 | 138.21 | |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | |
| Water (Degassed) | 7732-18-5 | 18.02 |
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12]
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[7]
Catalyst Selection
While Tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, other palladium sources and ligands can offer improved yields and reaction times, especially for challenging substrates.[13][14] For heteroaromatic halides, ligands such as SPhos or XPhos in combination with a Pd(II) precatalyst can be highly effective.[15]
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Commercially available, widely used. | Can be sensitive to air and moisture. |
| PdCl₂(dppf) | Air-stable precatalyst, effective for a broad range of substrates. | Requires reduction to Pd(0) in situ. |
| Pd(OAc)₂ with Biarylphosphine Ligands (e.g., SPhos) | High catalytic activity, suitable for unreactive chlorides and bromides. | Ligands can be expensive. |
| PEPPSI™-IPr | Highly active for coupling of heteroaryl chlorides. | May require specific reaction conditions. |
Choice of Base
The base plays a crucial role in the transmetalation step.[3][10][11] The choice of base can significantly impact the reaction rate and yield.[16]
| Base | Strength | Solubility in Aqueous Media | Common Applications |
| K₂CO₃ | Moderate | High | A general and effective base for many Suzuki couplings.[11] |
| Cs₂CO₃ | Strong | High | Often used for less reactive substrates or at lower temperatures.[3] |
| K₃PO₄ | Strong | High | Effective for coupling of heteroaryl boronic acids and sterically hindered substrates. |
| Organic Bases (e.g., Et₃N) | Weak | Variable | Can be used in non-aqueous conditions. |
Solvent Systems
A variety of solvents can be employed in Suzuki-Miyaura couplings.[1][17] The addition of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.[1]
| Solvent System | Properties |
| 1,4-Dioxane/Water | A common and effective solvent mixture for a wide range of substrates. |
| Toluene/Water | Another widely used biphasic system. |
| THF/Water | Suitable for many couplings, though THF can be more prone to peroxide formation. |
| DMF or DMAc | Polar aprotic solvents that can be useful for less soluble substrates. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Use a fresh catalyst, ensure a properly inert atmosphere, screen different bases and solvents. |
| Protodeborylation | Decomposition of the boronic acid. | Use a milder base, lower the reaction temperature, or use a boronic ester instead of the acid.[1] |
| Homocoupling | Oxidative coupling of the boronic acid. | Ensure thorough degassing of the reaction mixture. |
| Difficult Purification | Presence of residual palladium or ligand-derived impurities. | Filter the crude product through a plug of Celite or silica gel; consider using a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds derived from 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable scaffolds for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 8-Bromo-3-methyl-triazolo[4,3-a]pyridine in Organic Synthesis
The Versatile Building Block: Application Notes for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in Organic Synthesis
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[3] Its unique electronic properties and rigid conformational structure make it an ideal backbone for designing potent and selective therapeutic agents. The introduction of a bromine atom at the 8-position, furnishing 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine , transforms this scaffold into a highly versatile and powerful building block for organic synthesis. The bromine handle serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the rapid generation of compound libraries for biological screening.[4]
This guide provides a comprehensive overview of the synthesis and application of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [6] |
Safety Precautions: As with any halogenated heterocyclic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this or structurally related compounds.[6]
Synthesis Protocol: A Stepwise Guide to the Key Building Block
The synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine can be efficiently achieved through a two-step sequence involving the formation of the triazolopyridine core followed by regioselective bromination. The following protocol is based on established methodologies for the synthesis of related triazolopyridine derivatives.[2][7]
Workflow for the Synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Caption: Synthetic workflow for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Part 1: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine
This step involves the cyclocondensation of 2-hydrazinopyridine with an orthoester to form the fused triazole ring.
Materials:
-
2-Hydrazinopyridine
-
Triethyl orthoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add triethyl orthoacetate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Part 2: Bromination of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine
The second step is the regioselective electrophilic bromination at the electron-rich 8-position of the pyridine ring.
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.[8][9][10][11]
Caption: Suzuki-Miyaura coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 8-substituted product.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules.[1][12][13][14][15]
Caption: Buchwald-Hartwig amination of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates for further transformations and are found in various functional materials and biologically active compounds.[5][16][17][18][19]
Caption: Sonogashira coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 eq)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the palladium catalyst, and CuI in the solvent.
-
Add the amine base followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution, then brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Perspectives
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine stands out as a preeminent building block in contemporary organic synthesis. Its straightforward preparation and amenability to a wide range of palladium-catalyzed cross-coupling reactions provide a reliable and efficient platform for the synthesis of diverse and complex molecules. The protocols detailed herein offer a robust starting point for researchers to explore the vast chemical space accessible from this versatile intermediate. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in accelerating innovation in the chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. This compound-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Neurological Disorder Drug Candidates based on the 8-Bromo-3-methyl-triazolo[4,3-A]pyridine Scaffold
Introduction: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have shown significant promise in the development of therapeutics for neurological disorders, exhibiting neuroprotective properties and targeting key enzymes implicated in neurodegeneration. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3 (GSK-3), a critical enzyme in the pathogenesis of Alzheimer's disease and other neurological conditions.[2][3]
Scientific Rationale: Targeting Kinases in Neurological Disorders
Aberrant kinase activity is a hallmark of many neurological diseases. For instance, Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is centrally involved in neuronal cell death, inflammation, and the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[2] Similarly, Cyclin-Dependent Kinase 5 (CDK5) is implicated in neurodegenerative processes, including neuronal apoptosis and the progression of Alzheimer's and Parkinson's diseases. Therefore, the development of potent and selective inhibitors for these kinases represents a promising therapeutic strategy. The 8-substituted-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a valuable pharmacophore for designing such inhibitors.
The strategic placement of a bromine atom at the 8-position of the 3-methyl-[1][2][3]triazolo[4,3-a]pyridine core provides a reactive handle for introducing a diverse range of chemical moieties. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The primary synthetic strategies to functionalize the 8-position involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Synthetic Workflow Overview
The general synthetic approach involves the derivatization of the 8-bromo scaffold to introduce either aryl or amino substituents, which have been shown to be crucial for potent kinase inhibition.
Caption: Synthetic derivatization of the 8-bromo scaffold.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with an arylboronic acid or ester to yield 8-aryl derivatives.
Materials:
-
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine to produce 8-amino derivatives.
Materials:
-
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine or amide (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the amine/amide, and the base.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Application Example: Synthesis of GSK-3 Inhibitors
A study by Chun et al. (2013) reported the synthesis and evaluation of 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one derivatives as potent GSK-3 inhibitors.[1] While the exact starting material was not 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the core structure is highly similar, and the synthetic strategy can be adapted. The 8-amino functionality was shown to be a key feature for potent GSK-3 inhibition.
The following table summarizes the in vitro activity of representative compounds from this class.
| Compound | GSK-3β IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| 17c | 111 | 1.78 |
Data sourced from Chun et al., Bioorg. Med. Chem. Lett. 2013, 23 (13), 3983-7.[1]
The synthesis of these compounds would logically proceed through an 8-bromo intermediate, followed by a Buchwald-Hartwig amination to install the crucial amino group.
Mechanism of Action: Kinase Inhibition
The synthesized 8-substituted-[1][2][3]triazolo[4,3-a]pyridine derivatives act as ATP-competitive inhibitors of kinases like GSK-3. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors with potential applications in the treatment of neurological disorders. The synthetic protocols outlined in this application note, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a robust platform for the generation of diverse chemical libraries for structure-activity relationship studies and the development of novel drug candidates targeting kinases such as GSK-3 and CDK5.
References
- 1. Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 8-Bromo-3-methyl-triazolo[4,3-a]pyridine for Next-Generation Agrochemical Synthesis
Application Notes & Protocols: Leveraging 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine for Next-Generation Agrochemical Synthesis
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif recognized for its diverse biological activities, with significant applications in both medicinal and agrochemical chemistry.[2][4] Derivatives have demonstrated potent herbicidal, fungicidal, and insecticidal properties.[5][6][7] This guide focuses on a key intermediate, 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine , a versatile building block poised to accelerate the discovery of novel agrochemicals. The strategic placement of a bromine atom at the 8-position provides a reactive handle for modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for biological screening. This document provides a comprehensive overview of the compound's properties, its strategic importance, and detailed, field-proven protocols for its application in agrochemical synthesis via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Compound Profile: 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
A thorough understanding of the starting material's properties is fundamental for safe and effective experimental design.
| Property | Value | Source |
| IUPAC Name | 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | [8] |
| CAS Number | 54230-90-9 | [8] |
| Molecular Formula | C₇H₆BrN₃ | [8] |
| Molecular Weight | 212.05 g/mol | [8] |
| Predicted pKa | 2.76 ± 0.50 | [8] |
| Predicted Density | 1.76 ± 0.1 g/cm³ | [8] |
| Storage | Sealed in dry, Room Temperature | [8] |
Safety Information: While specific hazard data for the 3-methyl derivative is not detailed, the parent compound 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Strategic Importance in Agrochemical Discovery
The triazolopyridine and related triazolopyrimidine cores are central to many active agrochemicals.[4][10] Their mechanism of action is often tied to the inhibition of crucial biological pathways in weeds, fungi, and insects.
-
Herbicidal Activity: Triazolopyrimidine derivatives have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][11][12] This inhibition leads to plant death, and novel derivatives are actively being sought to combat weed resistance.[1][11]
-
Fungicidal Activity: The triazole moiety is a well-established pharmacophore in antifungal agents.[3][13] Fused triazole systems like triazolopyridines have shown broad-spectrum fungicidal activity against various plant pathogens, including Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae.[5][13][14]
-
Insecticidal Activity: Certain triazole derivatives have demonstrated notable insecticidal effects against agricultural pests like aphids and mosquito larvae.[6][15][16]
The 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold serves as an ideal starting point for exploring these activities. The bromine atom is not merely a substituent; it is a versatile functional handle for diversification. The introduction of halogen atoms is a proven strategy in modern agrochemical design, with over 80% of recently launched active ingredients containing them, as they can significantly influence a molecule's efficacy and environmental profile.[17]
Synthetic Utility: The Power of Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 8-position is perfectly suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the modular and efficient assembly of complex molecules from simple precursors.
Diagram 1: Key cross-coupling pathways for derivatization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with a halide.[18] This reaction is ideal for introducing a wide variety of aryl and heteroaryl moieties at the 8-position of the triazolopyridine core, enabling systematic Structure-Activity Relationship (SAR) studies.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide.[19][20] This reaction is invaluable for installing primary or secondary amines, which can serve as critical pharmacophores or handles for further functionalization. This method is a significant improvement over harsher classical methods for synthesizing aryl amines.[20]
Experimental Protocols
The following protocols are generalized methodologies based on established literature for similar heterocyclic systems and should be optimized for specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 8-aryl-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Rationale: This protocol uses a palladium catalyst with a bulky phosphine ligand (e.g., XPhos) to facilitate the catalytic cycle. The base is crucial for activating the boronic acid, enabling the transmetalation step.[18][21] Microwave irradiation is employed to accelerate the reaction, though conventional heating can also be used.[21]
Materials:
-
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, or Toluene)
-
Microwave vial or round-bottom flask with condenser
-
Nitrogen or Argon supply
Procedure:
-
To a microwave vial, add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the corresponding boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 30-90 minutes. Monitor reaction progress by TLC or LC-MS.
-
Note: Debromination of the starting material can sometimes be a competing side reaction. Catalyst and ligand choice can help minimize this.[21]
-
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 8-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Rationale: This protocol employs a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination.[22][23] The choice of ligand is critical and often requires screening for optimal results.[22]
Materials:
-
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon supply
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Workflow for Agrochemical Candidate Discovery and Screening
The efficient synthesis of a diverse library of compounds using the protocols above is the first step in a larger discovery workflow.
Diagram 2: A typical workflow for agrochemical candidate screening.
Conclusion
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a high-potential, strategic intermediate for the synthesis of novel agrochemicals. Its utility is derived from the proven biological relevance of the triazolopyridine core and the synthetic flexibility afforded by the 8-bromo substituent. The palladium-catalyzed cross-coupling protocols detailed herein provide researchers with robust and efficient methods to rapidly generate diverse libraries of new chemical entities, significantly accelerating the discovery-to-candidate pipeline in the search for next-generation crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-BroMo-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 14. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed N-Arylation of 8-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Note: Palladium-Catalyzed N-Arylation of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction and Significance
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The ability to forge a carbon-nitrogen (C-N) bond at the 8-position by coupling 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with a diverse range of amine nucleophiles is a critical transformation in medicinal chemistry and drug development. This process, known as N-arylation, provides access to a vast chemical space for structure-activity relationship (SAR) studies.
The Buchwald-Hartwig amination has emerged as the preeminent method for constructing such C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2] This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and broad applicability.[4]
This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, optimized experimental protocols (both conventional heating and microwave-assisted), and troubleshooting strategies for the successful N-arylation of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is paramount, as it modulates the catalyst's stability and reactivity throughout the cycle.[5] Bulky, electron-rich phosphine ligands are particularly effective as they promote the key steps of oxidative addition and reductive elimination.[6]
The catalytic cycle can be dissected into three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is enhanced by electron-rich ligands that increase the nucleophilicity of the palladium center.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2] This step is facilitated by sterically hindered ligands, which are thought to promote the formation of a three-coordinate intermediate that undergoes faster reductive elimination.[2][7]
Experimental Design and Protocols
The success of the N-arylation reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.
Reagent and Parameter Selection
| Component | Recommended Choice | Rationale & Causality |
| Aryl Halide | 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | The C-Br bond offers a good balance of reactivity and stability, generally providing better results than the more inert C-Cl bond and avoiding potential inhibitory effects seen with some C-I bonds.[8] |
| Amine | Primary or Secondary Amine | The reaction is broadly applicable to a wide range of amines. Heteroaromatic amines can be more challenging and may require specific ligand optimization.[8] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is a stable, common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8][9] |
| Ligand | Xantphos or a Buchwald Biarylphosphine (e.g., XPhos) | Xantphos: A bidentate ligand with a large natural bite angle that facilitates reductive elimination.[10] Buchwald Ligands (XPhos, SPhos, etc.): Bulky, electron-rich monophosphine ligands that are exceptionally effective at promoting both oxidative addition and reductive elimination, leading to high catalyst turnover.[6] |
| Base | Sodium tert-butoxide (NaOtBu) or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the palladium-amine complex) without competing in side reactions. NaOtBu is highly effective but base-sensitive functional groups may require a milder base like K₃PO₄ or Cs₂CO₃.[3][8] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents with sufficiently high boiling points are necessary to ensure solubility of the reagents and to reach the required reaction temperatures. Rigorous exclusion of water and oxygen is critical.[3] |
General Experimental Workflow
The procedure involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, work-up and purification.
Protocol 1: Conventional Heating Method
This protocol is a robust, standard procedure adapted from established Buchwald-Hartwig amination methodologies.[11]
Materials:
-
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or oven-dried vial with septum)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and place it in a pre-heated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 8-16 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated product.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency for library synthesis.[12][13]
Materials:
-
Same reagents as Protocol 1.
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
In a microwave-safe reaction vial, combine 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-140 °C for 15-45 minutes. Note: The optimal time and temperature should be determined empirically.
-
After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C).
-
Perform the same work-up and purification steps as described in Protocol 1 (steps 8-10).
Protocol Validation and Troubleshooting
A self-validating protocol includes clear checkpoints and a logical framework for troubleshooting.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst/ligand or consider a more stable palladium precatalyst.[14]2. Ensure solvents are properly dried and the system is purged thoroughly with an inert gas.3. Use freshly opened NaOtBu or store it in a desiccator. Consider switching to K₃PO₄ or Cs₂CO₃.4. Increase the temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the amine or aryl halide.3. Arylation at an alternative site on the triazolopyridine ring. | 1. This can occur if water is present. Ensure rigorously dry conditions.2. This may indicate an issue with the catalyst/ligand ratio or reaction concentration. Re-optimize stoichiometry.3. While N-arylation is typical, strong bases can sometimes promote C-H activation at other positions.[15][16] If observed, consider a milder base (K₂CO₃) or a different ligand system. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel.2. Residual palladium catalyst co-elutes with the product. | 1. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing. Consider reverse-phase chromatography.2. After the reaction, stir the crude mixture with a palladium scavenger for 1-2 hours before filtration and work-up. |
Conclusion
The Buchwald-Hartwig N-arylation is a powerful and versatile tool for the functionalization of the 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine core. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields of desired N-arylated products. The protocols provided herein, for both conventional and microwave-assisted synthesis, offer reliable starting points for this critical transformation. Understanding the underlying mechanism and potential pitfalls allows for rational troubleshooting, ensuring the robust and efficient synthesis of novel compounds for drug discovery and materials science.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted palladium-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pr.ibs.re.kr [pr.ibs.re.kr]
- 16. Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromo-3-methyl-triazolo[4,3-A]pyridine in the Synthesis of Kinase Inhibitors
Introduction: The Privileged[1][2][3]triazolo[4,3-a]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The[1][2][3]triazolo[4,3-a]pyridine core is one such scaffold, particularly prominent in the design of potent and selective kinase inhibitors.[4] Its structure, acting as a bioisostere of the natural purine ring in ATP, allows it to effectively bind within the highly conserved ATP-binding pocket of various kinases.[5]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions.[6] The development of small-molecule inhibitors that target specific kinases has revolutionized treatment paradigms in these areas. Within the triazolopyridine class, the strategic placement of functional groups is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable building block: 8-Bromo-3-methyl-triazolo[4,3-a]pyridine . The 3-methyl group provides a key structural element, while the 8-bromo substituent serves as a versatile synthetic handle, unlocking a vast chemical space for structure-activity relationship (SAR) studies and lead optimization.[3]
The Synthetic Keystone: Strategic Utility of the 8-Bromo Moiety
The true power of 8-Bromo-3-methyl-triazolo[4,3-a]pyridine in drug discovery lies in the reactivity of the bromine atom. Positioned on the pyridine ring, this halogen is an ideal leaving group for palladium-catalyzed cross-coupling reactions. This enables a modular "plug-and-play" approach to synthesis, where diverse molecular fragments can be efficiently attached to the core scaffold. This strategy is fundamental to modern medicinal chemistry, allowing for the rapid generation of compound libraries to probe the intricate binding requirements of a target kinase.
The two most powerful and widely used transformations leveraging this bromo-substituent are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[7][8]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, crucial for installing amine-containing groups that can form key hydrogen bond interactions within the kinase hinge region.[9][10]
These reactions are the cornerstones of synthesizing complex kinase inhibitors from the 8-bromo-triazolopyridine starting material.
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible, providing detailed steps and, critically, the scientific rationale behind the choice of reagents and conditions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
This protocol details the coupling of an arylboronic acid to the 8-position of the triazolopyridine core. This reaction is instrumental for exploring SAR by modifying the solvent-exposed regions of the ATP-binding pocket.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation & Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv).
-
Add the desired arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equiv).
-
Add the base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically used at 1-5 mol %.[11]
-
Causality: The phosphine ligands (dppf) are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
-
Reaction Execution:
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Add the degassed solvent system via syringe. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Causality: Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is an excellent solvent for the organic reactants and the catalyst complex.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Microwave irradiation can also be used to significantly reduce reaction times.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 8-aryl-3-methyl-triazolo[4,3-a]pyridine product.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
This protocol describes the coupling of a primary or secondary amine to the 8-position. This is a key transformation for installing groups that can interact with the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.
Caption: General workflow for the Buchwald-Hartwig C-N amination reaction.
-
Reagent Preparation & Setup:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol %) to a flame-dried Schlenk tube.[10]
-
Add the strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).[13]
-
Add the 8-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).
-
Causality: This reaction is highly sensitive to air and moisture. The bulky, electron-rich phosphine ligands (like XPhos) are essential to promote the difficult reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base is required to deprotonate the amine in situ without competing in the coupling reaction.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or TMO) via syringe.[15]
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 8-amino-substituted triazolopyridine derivative.
-
Application Showcase: Synthesis of a JAK Inhibitor Scaffold
Derivatives of the triazolopyridine scaffold have shown potent activity as inhibitors of the Janus kinase (JAK) family, which are key targets for autoimmune diseases like rheumatoid arthritis.[16][17] The following scheme illustrates how 8-Bromo-3-methyl-triazolo[4,3-a]pyridine can be used to synthesize a core structure analogous to known JAK inhibitors.
Caption: Synthetic strategy towards a JAK inhibitor scaffold using Suzuki coupling.
In a reported synthesis of dual JAK/HDAC inhibitors, a similar 5-phenyl-[1][2][3]triazolo[1,5-a]pyridine core was utilized.[17] By analogy, our 8-bromo starting material can be coupled with various substituted arylboronic acids to explore the SAR for JAK inhibition.
Table 1: Representative Kinase Inhibition Data for Triazolopyridine Derivatives
| Compound ID | Kinase Target | R-Group at 8-position | IC₅₀ (nM) | Reference |
| J-4 | JAK1 / JAK2 | Complex Pyrrolopyrimidine | 3 / 11 | [16] |
| J-6 | JAK1 / JAK2 | Complex Pyrrolopyrimidine | 7 / 23 | [16] |
| Filgotinib (GLPG0634) | JAK1 | Complex Cyclohexane Amide | 10 | [4] |
| Cpd. 19 (Analog) | JAK1 / HDAC6 | Benzo[d][1][18]dioxole + Linker | 11 / 23 | [17] |
Note: The R-groups in this table are attached to different but related triazolopyridine scaffolds and are presented to illustrate the potency achievable with this class of compounds.
Conclusion
8-Bromo-3-methyl-triazolo[4,3-a]pyridine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic 8-bromo handle allows for the efficient and modular installation of diverse chemical functionalities via robust and well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The detailed protocols provided herein serve as a practical guide for researchers in drug discovery, enabling the rapid exploration of chemical space around the privileged triazolopyridine scaffold to develop novel and potent therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 16. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 8-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Note & Protocol: A Scalable Synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[4][5] The protocol herein details a robust, two-step synthetic sequence commencing from commercially available 3-Bromo-2-chloropyridine. We emphasize practical, field-proven insights into reaction optimization, safety protocols for handling hazardous reagents like hydrazine hydrate, and strategies for purification and analysis suitable for multi-gram to kilogram production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Strategic Overview & Rationale
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[6] The bromine atom at the 8-position of the target molecule serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions to explore structure-activity relationships (SAR).[7]
Our synthetic strategy is designed for scalability, reliability, and efficiency. It proceeds in two distinct stages:
-
Nucleophilic Aromatic Substitution: Formation of the key intermediate, 3-bromo-2-hydrazinylpyridine, via the reaction of 3-bromo-2-chloropyridine with hydrazine hydrate.
-
Condensation and Cyclization: Reaction of the hydrazinylpyridine intermediate with acetic anhydride to form an acyl hydrazide, which undergoes subsequent intramolecular cyclization to yield the final product.
This approach was selected for its reliance on well-established chemical transformations and the availability of cost-effective starting materials.
Figure 1: Overall workflow for the two-stage synthesis.
Part I: Scale-Up Synthesis of 3-Bromo-2-hydrazinylpyridine
This initial step is the most critical and hazardous part of the synthesis due to the use of hydrazine hydrate. The reaction involves the nucleophilic displacement of the chloride at the 2-position of the pyridine ring, which is activated towards substitution by the ring nitrogen.
Critical Safety Protocols: Handling Hydrazine Hydrate
Hydrazine is highly toxic, corrosive, a suspected carcinogen, and can decompose explosively, especially under anhydrous conditions or in the presence of catalysts.[1][2][8] Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified, properly functioning chemical fume hood to prevent inhalation of vapors.[2][9] An emergency shower and eyewash station must be readily accessible.[1]
-
Personal Protective Equipment (PPE): A complete protective ensemble is required. This includes:
-
Gloves: Butyl rubber gloves are the material of choice for handling hydrazine.[3] Nitrile gloves may be used for transient tasks but should be double-gloved and changed immediately upon contact.[2]
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[2]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn.[3]
-
-
Spill & Waste Management: Keep a spill kit rated for hydrazine readily available. All hydrazine-containing waste must be collected in a dedicated, clearly labeled hazardous waste container and disposed of according to institutional and federal regulations.[2][9] Do not mix hydrazine waste with other chemical waste streams, particularly those containing oxidizing agents or metal salts.[3][8]
Materials and Equipment
| Reagent/Material | Molecular Wt. | Moles (equiv.) | Quantity (for 100g scale) | Supplier Example |
| 3-Bromo-2-chloropyridine | 192.45 g/mol | 1.0 | 100.0 g | Sigma-Aldrich |
| Hydrazine Hydrate (80% aq.) | 50.06 g/mol | 3.0 | 78.1 g (75.8 mL) | Alfa Aesar |
| 2-Propanol (IPA) | 60.10 g/mol | - | 500 mL | Fisher Scientific |
| Deionized Water | 18.02 g/mol | - | ~2 L | - |
-
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, heating mantle, addition funnel, and a large Buchner funnel for filtration.
Detailed Synthesis Protocol (100g Scale)
-
Reactor Setup: Assemble the 2L flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and thermocouple. Ensure the setup is secure and in the fume hood.
-
Reagent Charging: Charge the flask with 3-bromo-2-chloropyridine (100.0 g, 0.52 mol) and 2-propanol (500 mL). Begin stirring to form a slurry.
-
Hydrazine Addition: Add hydrazine hydrate (80%, 75.8 mL, 1.56 mol) to the slurry at ambient temperature.
-
Reaction Heating: Heat the reaction mixture to a gentle reflux (~85-90 °C) using the heating mantle. The rationale for using a solvent like 2-propanol is to maintain a homogenous reaction and control the reaction temperature effectively.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-16 hours. A patent for a similar process suggests that heating for 10 hours at a higher temperature can also be effective.[10]
-
Cooling and Precipitation: Once the starting material is consumed, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5 °C for at least 2 hours to maximize product precipitation.
-
Isolation: Isolate the precipitated solid by vacuum filtration using the Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Yield & Characterization: The expected yield of 3-bromo-2-hydrazinylpyridine is typically in the range of 85-95%. The product should be a pale yellow to off-white solid.
Part II: Cyclization to 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This step involves the acylation of the hydrazinyl intermediate with acetic anhydride, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the fused triazole ring system.
Figure 2: Simplified mechanism of the cyclization reaction.
Materials and Equipment
| Reagent/Material | Molecular Wt. | Moles (equiv.) | Quantity (for 90g scale) | Supplier Example |
| 3-Bromo-2-hydrazinylpyridine | 188.04 g/mol | 1.0 | 90.0 g | From Part I |
| Acetic Anhydride | 102.09 g/mol | 3.0 | 145.7 g (135 mL) | Sigma-Aldrich |
| Acetic Acid (Glacial) | 60.05 g/mol | - | 450 mL | Fisher Scientific |
| Sodium Bicarbonate (Sat. aq.) | 84.01 g/mol | - | ~3 L | - |
| Ethyl Acetate | 88.11 g/mol | - | ~1 L | - |
-
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, heating mantle.
Detailed Synthesis Protocol (90g Scale)
-
Reactor Setup: Set up the 2L flask with a mechanical stirrer, reflux condenser, and thermocouple.
-
Reagent Charging: Charge the flask with 3-bromo-2-hydrazinylpyridine (90.0 g, 0.48 mol), glacial acetic acid (450 mL), and acetic anhydride (135 mL, 1.44 mol). The acetic acid serves as both a solvent and the catalyst for the cyclization step.
-
Reaction Heating: Heat the mixture to reflux (~120 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the acyl hydrazide intermediate by TLC or HPLC until the reaction is complete.
-
Solvent Removal: Cool the reaction mixture to ~50 °C and remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Work-up & Neutralization: To the resulting crude oil/solid, add ethyl acetate (500 mL) and slowly pour the mixture into a large beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (~2 L). Caution: Vigorous gas evolution (CO₂) will occur. Add the acidic mixture in portions to control the effervescence.
-
Extraction: Continue stirring until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method for purification on a large scale. If necessary, purification can be achieved via column chromatography.[11]
-
Drying & Yield: Dry the purified solid under vacuum. The expected yield of the final product is typically 75-85%.
Characterization & Data Summary
The identity and purity of the final product should be confirmed using standard analytical techniques.[12]
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Mass Spec (ESI+) | m/z = 211.98, 213.98 (M+H)⁺, isotopic pattern for Br |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H), ~7.6 (t, 1H), ~7.0 (d, 1H), ~2.6 (s, 3H) |
| Purity (HPLC) | ≥98% |
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. arxada.com [arxada.com]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: High-Throughput and Trace-Level Quantification of 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine: Validated HPLC-UV and LC-MS/MS Methods
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. Triazolopyridines are significant structural motifs in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The precise and accurate quantification of this compound is critical for various stages of pharmaceutical development, including process chemistry optimization, quality control of active pharmaceutical ingredients (APIs), stability testing, and pharmacokinetic studies.
This guide provides two robust, validated analytical methods for the quantification of 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine. The choice between these methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)—is dictated by the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in the principles outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] This ensures that the generated data is reliable, reproducible, and fit for its intended purpose in a regulated environment.[5][6]
Part 1: Reversed-Phase HPLC-UV Method for Purity and Assay
Scientific Rationale
The HPLC-UV method is the workhorse for routine analysis, ideal for determining the purity and assay of the drug substance or key intermediates. Its selection is based on the following principles:
-
Robustness & Accessibility: HPLC systems with UV detectors are widely available and known for their reliability in quality control laboratories.
-
Chromophoric Properties: The fused aromatic ring system of the triazolopyridine moiety contains a strong chromophore, making it readily detectable by UV spectroscopy.
-
Separation Capability: Reversed-phase chromatography provides excellent resolving power for separating the target analyte from starting materials, by-products, and potential degradants, which is essential for specificity.[3]
Experimental Workflow for HPLC-UV Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. fda.gov [fda.gov]
- 5. particle.dk [particle.dk]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine
Welcome to the dedicated technical support guide for navigating the purification challenges of 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing hurdles in achieving the desired purity and yield. Drawing upon established chemical principles and field-tested insights, this guide provides a structured approach to troubleshooting common issues, from stubborn impurities to product instability.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the purification of 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Q1: My final product after column chromatography is still contaminated with a closely-eluting, non-polar impurity. How can I improve separation?
Probable Cause: The primary challenge often lies in the presence of unreacted starting materials or byproducts with similar polarity to the target compound. A common synthetic precursor, 2-hydrazinyl-3-bromopyridine, or isomers formed during cyclization can co-elute using standard silica gel chromatography with ethyl acetate/hexane systems.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Introduce a More Polar Solvent: Instead of a simple two-solvent system, introduce a small percentage (1-2%) of methanol or isopropanol to the ethyl acetate/hexane mixture. This can help to differentiate between the hydrogen-bonding capabilities of your product and the impurity, potentially improving separation.
-
Utilize a Chlorinated Solvent System: A dichloromethane (DCM)/methanol gradient can offer a different selectivity profile compared to ethyl acetate/hexane. Start with 100% DCM and gradually increase the methanol concentration.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel fails to provide adequate separation, consider using alumina (neutral or basic). The surface chemistry of alumina can interact differently with the heterocyclic compound and impurities, leading to better resolution.
-
For highly challenging separations, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is a powerful alternative. This separates compounds based on hydrophobicity rather than polarity.
-
-
Employ an Acid/Base Wash Prior to Chromatography:
-
An acidic wash can be effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your triazolopyridine product, being basic, will move into the aqueous layer as a salt. The non-polar impurities will remain in the organic layer.
-
Separate the layers and then basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate your product.
-
Extract the precipitated product back into an organic solvent, dry, and concentrate. This material is now significantly purer and will be easier to purify further by column chromatography.
-
Experimental Workflow: Acid/Base Extraction
Caption: Workflow for impurity removal via acid/base extraction.
Q2: I'm observing significant product loss during recrystallization. What solvent system should I use for better recovery?
Probable Cause: The choice of recrystallization solvent is critical. High solubility in the chosen solvent at room temperature will lead to poor recovery. Conversely, very low solubility even at high temperatures will make the technique ineffective. 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine is a moderately polar compound, requiring a careful selection of solvents.
Troubleshooting and Solvent Selection Protocol:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude product (a few milligrams) in various solvents (approx. 0.5 mL) at room temperature and upon heating.
-
Good single-solvent candidates: The ideal solvent will dissolve the compound when hot but show low solubility when cold. Potential solvents to screen include isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene.
-
Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. In this system, the compound is highly soluble in the "good" solvent and poorly soluble in the "bad" solvent (the anti-solvent). The two solvents must be miscible.
-
Example Pairings:
-
DCM (good) / Hexane (bad)
-
Ethanol (good) / Water (bad)
-
Ethyl Acetate (good) / Heptane (bad)
-
-
-
-
Recrystallization Protocol (Two-Solvent System):
-
Dissolve the crude material in the minimum amount of the "good" solvent at an elevated temperature.
-
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
-
Data Summary: Solvent Screening Guide
| Solvent | Solubility (Cold) | Solubility (Hot) | Potential Use Case |
|---|---|---|---|
| Isopropanol | Low to Moderate | High | Good single-solvent candidate. |
| Ethyl Acetate | Moderate | High | May need an anti-solvent for good recovery. |
| Toluene | Low | Moderate to High | Good for less polar impurities. |
| Acetonitrile | Moderate | High | Effective for many nitrogen heterocycles. |
| Heptane/Hexane | Very Low | Very Low | Excellent as an anti-solvent ("bad" solvent). |
| Water | Low | Low to Moderate | Potential as an anti-solvent with a polar organic solvent. |
Q3: My purified product appears to be degrading, showing new spots on TLC after a few days. How can I improve its stability?
Probable Cause: Triazolopyridine systems can be susceptible to degradation, particularly if exposed to light, strong acids, or residual catalysts from the synthesis. The bromine atom can also be a site for nucleophilic substitution reactions under certain conditions.
Stabilization and Handling Protocol:
-
Ensure Complete Removal of Reagents:
-
Acid/Base: If your synthesis involved acidic or basic conditions (e.g., trifluoroacetic acid, sodium hydroxide), ensure they are thoroughly quenched and removed. A final wash of the organic solution with a saturated sodium bicarbonate solution (to remove acid) or water (to remove base) before drying and concentration is recommended.
-
Metal Catalysts: If a metal catalyst (e.g., palladium, copper) was used in a preceding synthetic step, residual metals can promote degradation. Consider treating the solution with a metal scavenger or filtering through a pad of Celite® to remove fine particulates.
-
-
Proper Storage Conditions:
-
Light Protection: Store the compound in an amber vial to protect it from light-induced degradation.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
-
Temperature: Store the material in a cool, dry place. For high-purity reference standards, storage in a freezer at -20°C is advisable.
-
-
Final Purification Step:
-
A final crystallization step is often superior to chromatography for long-term stability, as it is more effective at removing trace, non-crystalline impurities that might act as catalysts for decomposition.
-
Logic Diagram: Stability Troubleshooting
Caption: Decision tree for diagnosing and resolving product instability.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine? A: Pure 8-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine is typically a white to off-white or pale yellow solid. Its reported melting point is in the range of 150-154°C. A broad melting range or a discolored appearance can be an indicator of impurities.
Q: Can I use preparative HPLC for purification? What conditions are recommended? A: Yes, preparative reverse-phase HPLC is an excellent method for obtaining high-purity material, especially for smaller scales (mg to g).
-
Column: A C18 column is the standard choice.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Both solvents should be modified with an additive to improve peak shape.
-
Acidic Modifier: 0.1% trifluoroacetic acid (TFA) in both water and acetonitrile.
-
Basic Modifier: 0.1% ammonium hydroxide or diethylamine in both water and acetonitrile.
-
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm) is recommended.
Q: My crude NMR shows a complex aromatic region. What are the most likely impurities from a typical synthesis? A: A common synthesis involves the cyclization of 2-bromo-3-hydrazinopyridine with an acetylating agent. The most probable impurities are:
-
Unreacted Starting Material: 2-bromo-3-hydrazinopyridine.
-
Regioisomer: The formation of the isomeric 5-Bromo-3-methyl-triazolo[4,3-a]pyridine is possible depending on the reaction conditions. This can be very difficult to separate.
-
Partially Reacted Intermediates: Acetylated hydrazone intermediates that have not fully cyclized. Careful analysis of the crude reaction mixture by LC-MS is the most effective way to identify these byproducts and tailor the purification strategy accordingly.
Technical Support Center: 8-Bromo-3-methyl-triazolo[4,3-A]pyridine Degradation Analysis
Answering the call for in-depth technical guidance, this support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework for critical thinking and robust experimental design. Given that specific degradation data for this compound is not extensively published, this guide focuses on establishing a foundational strategy for its stability assessment, grounded in established principles of forced degradation analysis.
This guide is structured as a series of questions and answers to directly address the challenges and inquiries you may have during your experimental work.
Section 1: General Stability and Storage
Question: What are the initial storage and handling recommendations for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine to minimize premature degradation?
Answer: Proper storage is the first line of defense in maintaining the integrity of your starting material. Based on general safety data for related compounds, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The rationale behind these conditions is to mitigate two primary risks:
-
Hydrolytic Degradation: The triazolopyridine core may be susceptible to hydrolysis. A dry environment minimizes the presence of atmospheric moisture that could initiate this process.
-
Thermal Degradation: Elevated temperatures can provide the activation energy needed for decomposition, particularly cleavage of the carbon-bromine bond.[2][3] Storing the compound away from heat sources is critical.
Section 2: Designing a Forced Degradation (Stress Testing) Study
Question: I need to understand the degradation profile of this molecule. How should I design a forced degradation study?
Answer: A forced degradation or stress testing study is essential for identifying potential degradation products and establishing degradation pathways.[4][5] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[4][6] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary or tertiary products that may not be relevant under normal storage conditions.
The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][6] A typical experimental setup involves preparing solutions of the compound (e.g., in acetonitrile/water) and exposing them to various stressors alongside a control sample stored under ambient conditions.
Below is a recommended workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Question: What specific conditions should I use for each stress test?
Answer: The conditions should be optimized for your specific molecule. Start with milder conditions and increase the severity if no degradation is observed.
| Stress Condition | Recommended Starting Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C. If no degradation, increase to 1 M HCl.[4] | Probes for susceptibility to low pH environments. The triazole or pyridine rings may undergo protonation followed by hydrolytic cleavage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C. If no degradation, increase to 1 M NaOH.[4] | Tests for lability in alkaline conditions, which can catalyze the cleavage of amide-like bonds within the heterocyclic system. |
| Oxidation | 3% H₂O₂ at room temperature. If no degradation, increase to 10-30% H₂O₂. | The nitrogen atoms in the heterocyclic rings are potential sites for N-oxide formation. The electron-rich rings are also susceptible to oxidative degradation. |
| Thermal | 70°C in a calibrated oven (test both solid state and solution). | Assesses intrinsic thermal stability. High temperatures can induce C-Br bond cleavage and fragmentation of the heterocyclic core.[2][3] |
| Photolytic | Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). | Determines light sensitivity. Aromatic bromides and heterocyclic systems can absorb UV radiation, leading to radical formation or ring rearrangements. |
Section 3: Predicted Degradation Pathways and Mechanisms
Question: What are the most likely degradation pathways for this molecule based on its structure?
Answer: While definitive pathways must be confirmed experimentally, we can predict several plausible degradation routes based on the chemical nature of the triazolopyridine core and the bromo-substituent.
-
Hydrolytic Pathway (Acid/Base Catalyzed): The fused triazole ring contains bonds with partial amide character, which could be susceptible to hydrolytic cleavage under strong acidic or basic conditions. This would result in the opening of the triazole ring to form a substituted aminopyridine derivative.
Caption: Predicted Hydrolytic Degradation Pathway.
-
Thermal Pathway (Debromination and Fragmentation): The Carbon-Bromine bond is often the weakest point in brominated aromatic compounds during thermal stress.[2][3] Thermal degradation could proceed via homolytic cleavage of the C-Br bond, generating a radical intermediate. This highly reactive species could then dimerize or lead to further fragmentation of the heterocyclic rings. Studies on brominated flame retardants show that thermal decomposition often produces a complex mixture of brominated aromatic compounds.[3][7][8]
Caption: Predicted Thermal Degradation Pathway.
-
Photolytic Pathway (Dehalogenation and Hydroxylation): Photodegradation of halogenated aromatic compounds often involves dehalogenation.[9] Additionally, photocatalytic degradation of other triazole derivatives has been shown to proceed via hydroxylation of the aromatic rings.[10] Therefore, under UV light, one might expect to see the formation of a debrominated parent compound or the substitution of the bromine atom with a hydroxyl group.
Caption: Predicted Photolytic Degradation Pathways.
Section 4: Analytical Troubleshooting
Question: I am seeing poor peak shapes or co-eluting peaks in my HPLC analysis. What should I do?
Answer: This is a common challenge when developing a stability-indicating method. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The parent compound and its degradants will have different pKa values. Small changes in the mobile phase pH can significantly alter their retention times and peak shapes. The triazolopyridine moiety is basic, so using a buffered mobile phase (e.g., phosphate or acetate) is recommended for reproducibility.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can resolve co-eluting peaks.
-
Gradient Optimization: Make the gradient shallower around the elution time of the co-eluting peaks. This increases the separation window.
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms (e.g., π-π interactions).
Question: My mass balance is poor (significantly less than 100%). What does this mean?
Answer: A poor mass balance suggests one or more of the following issues:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. This is why using a mass spectrometer (LC-MS) in parallel is crucial.
-
Volatile Degradants: The degradation process might be producing volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradants may be precipitating out of the solution, especially after neutralization or upon standing. Visually inspect your samples.
-
Co-elution with the Parent Peak: A degradant may be hidden under the main peak. A high-purity photodiode array (PDA) detector can help identify this by assessing peak purity.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Is 8-Bromo-3-methyl-triazolo[4,3-A]pyridine known to be unstable?
-
A1: There is no specific published data detailing its inherent stability.[1] However, like many complex heterocyclic molecules, it should be handled as potentially labile to heat, light, and strong pH conditions until proven otherwise through stress testing.
-
-
Q2: What is the primary purpose of identifying the degradation products?
-
A2: Identifying degradation products is critical for several reasons: it helps establish the degradation pathways, allows for the development of a robust stability-indicating analytical method, and is essential for assessing the safety of a drug product, as degradants could be toxic.[5]
-
-
Q3: Can I use computational tools to predict degradation?
-
Q4: The thermal degradation of my compound seems to produce many small peaks. Is this normal?
References
- 1. echemi.com [echemi.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. m.ciop.pl [m.ciop.pl]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. As researchers and drug development professionals, we understand that while these reactions are powerful tools for C-C and C-N bond formation, bromopyridines present a unique and often frustrating set of challenges. This guide is structured to provide direct answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles governing success or failure. Our goal is to empower you to troubleshoot effectively and optimize your reactions with a rational, mechanism-driven approach.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with bromopyridines so much more difficult than with standard bromobenzene derivatives?
A1: The primary challenge with pyridine-containing substrates is the Lewis basicity of the pyridine nitrogen itself. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1][2] This is particularly problematic with 2-bromopyridines, where the nitrogen is positioned to act as a chelating agent after oxidative addition, further stabilizing the palladium intermediate and hindering subsequent steps like transmetalation or reductive elimination.[3]
Q2: I am seeing low or no conversion. What is the very first thing I should check?
A2: Before undertaking a complete re-optimization, the first and most critical step is to rigorously ensure your reaction is performed under an inert atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[2] Any trace of oxygen can lead to the formation of palladium oxides or palladium black, which are catalytically inactive.[2][4] Ensure your solvents are properly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and that all reagent additions and the reaction itself are conducted under a positive pressure of an inert gas.[1][5]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low or No Product Conversion, Especially with 2-Bromopyridine
Question: My Suzuki-Miyaura reaction with 2-bromopyridine and an arylboronic acid has stalled at <10% conversion, while the same reaction with 4-bromopyridine proceeds, albeit slowly. What is causing this, and how can I fix it?
Answer: This is a classic case of catalyst inhibition by the pyridine nitrogen, which is most pronounced for the 2-isomer. The proximity of the nitrogen atom allows it to bind to the palladium center, effectively poisoning the catalyst.
Causality & Solution:
-
Ligand Choice is Critical: The key is to use a ligand that can outcompete the pyridine nitrogen for coordination to the palladium center and promote the desired catalytic steps. Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands. These ligands serve two purposes:
-
Steric Bulk: The large size of the ligand (e.g., XPhos, SPhos, RuPhos) creates a sterically hindered environment around the palladium, which discourages the binding of the pyridine substrate.[2][3]
-
Electron-Donating Ability: Rich electron density on the ligand promotes the crucial, often rate-limiting, oxidative addition step and accelerates the final reductive elimination step.[6]
-
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst. These are air-stable Pd(II) complexes that efficiently and reproducibly generate the active, monoligated L-Pd(0) species upon activation by the base, ensuring a higher concentration of active catalyst at the start of the reaction.[2]
-
Increase Ligand-to-Palladium Ratio: If you are not using a pre-catalyst, try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). This can help ensure that the palladium center remains coordinated to the desired phosphine ligand rather than the pyridine substrate. However, be aware that excessive ligand can sometimes inhibit the reaction by preventing substrate coordination.
Diagram: The Challenge of Pyridine Inhibition
The following diagram illustrates the equilibrium between the productive catalytic cycle and the off-cycle catalyst deactivation pathway caused by pyridine coordination. The goal of optimization is to favor the productive pathway.
Caption: The catalytic cycle vs. the competing pyridine inhibition pathway.
Issue 2: My Reaction Turns Black and I See a Precipitate (Palladium Black)
Question: During my Buchwald-Hartwig amination of 3-bromopyridine, the reaction mixture turned from a clear yellow to a murky black suspension after heating. My yield was very low. What happened?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is simply aggregated, inactive elemental palladium.[4] This occurs when the L-Pd(0) species is unstable under the reaction conditions and is no longer effectively stabilized by the phosphine ligand.
Causality & Solution:
-
-
Solution: Ensure an adequate ligand-to-palladium ratio (a minimum of 2:1 for monodentate ligands). Using bulky biarylphosphine ligands (see table below) provides greater steric protection and slows the rate of catalyst decomposition.[2]
-
-
High Temperature: While heat is often required to drive the reaction, excessively high temperatures (>120 °C) can accelerate both ligand decomposition and catalyst aggregation.[2]
-
Solution: Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. While the reaction may be slower, preserving the catalyst's activity over the full course of the reaction will ultimately lead to a higher yield.
-
-
Choice of Base: Very strong bases, particularly in high concentrations, can sometimes promote catalyst decomposition pathways.
-
Solution: Screen different bases. While a strong base like NaOt-Bu is common for Buchwald-Hartwig aminations, a weaker base like K₃PO₄ or Cs₂CO₃ might be sufficient for your transformation and less harsh on the catalyst system.[7]
-
Issue 3: Significant Side Products are Observed (Protodebromination and/or Homocoupling)
Question: In my Suzuki coupling of 2-bromopyridine, I am isolating my desired biaryl product, but also significant amounts of pyridine (from protodebromination) and the homocoupled product of my boronic acid. How can I suppress these side reactions?
Answer: These are two common competing pathways. Protodebromination (or hydrodehalogenation) is the replacement of the bromine with a hydrogen atom, while homocoupling is the dimerization of your nucleophile.[8][9]
Causality & Solution:
-
Protodebromination: This side reaction often arises from trace amounts of water interacting with the base and catalyst, or from pathways involving palladium-hydride species.[9] Heteroaryl boronic acids, especially pyridine boronic acids, are also notoriously unstable and can readily undergo protodeboronation, which removes the nucleophile from the reaction.[8]
-
Mitigation:
-
Use Anhydrous Conditions: Rigorously dry all reagents and solvents. Use an anhydrous base like K₃PO₄.[9]
-
Use Boronic Esters: Use more stable boronic acid derivatives like pinacol (Bpin) or MIDA esters. These release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[8]
-
Control Temperature: Higher temperatures can accelerate protodebromination.[9] Find the minimum temperature required for efficient coupling.
-
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and facilitate the unwanted dimerization of the boronic acid.
-
Mitigation:
-
Strictly Inert Atmosphere: This is the most effective way to prevent homocoupling. Ensure your reaction is thoroughly degassed and maintained under argon or nitrogen.
-
Base Choice: The choice of base can influence the rate of transmetalation versus side reactions. The role of the base is to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[7][10][11] Weaker bases like K₂CO₃ or KF may sometimes reduce homocoupling compared to stronger bases.
-
-
Data & Protocols
Table 1: Ligand Selection Guide for Challenging Bromopyridine Couplings
This table provides a starting point for ligand selection. For pyridine substrates, bulky, electron-rich biarylphosphine ligands are almost always the best choice.
| Ligand Name | Type | Key Features | Typical Application |
| XPhos | Biarylphosphine | Very bulky, electron-rich. General and highly active. | Suzuki & Buchwald-Hartwig with challenging substrates.[3] |
| SPhos | Biarylphosphine | Similar to XPhos, slightly less bulky. Excellent activity. | General Suzuki & Buchwald-Hartwig couplings.[12] |
| RuPhos | Biarylphosphine | Features a dialkylphosphino group, highly active. | Often excellent for electron-deficient heteroaryls.[2][12] |
| BrettPhos | Biarylphosphine | Extremely bulky. | Particularly effective for amination with primary amines.[12] |
| P(t-Bu)₃ | Alkylphosphine | Very electron-rich, but less bulky than biaryls. | Can be effective for Suzuki, but biaryls are often better for pyridines.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the 2-bromopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and additional ligand if needed (e.g., XPhos, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
Welcome to the technical support center for the purification of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource to share our expertise and help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
8-Bromo-3-methyl-triazolo[4,3-A]pyridine is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry.[1] The presence of a pyridine nitrogen atom can introduce specific challenges during purification, such as interactions with silica gel. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect?
Answer: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of related heterocyclic compounds include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be substituted aminopyridines or hydrazine derivatives.[1]
-
Isomeric Byproducts: Incomplete reactions or side reactions can lead to the formation of isomers.
-
Over-brominated or De-brominated Species: If bromination is a step in your synthesis, you may have species with multiple bromine atoms or no bromine atom.
-
Solvent Adducts: Solvents used in the reaction or workup can sometimes form adducts with the product.
A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and number of impurities.
FAQ 2: My crude material is a dark oil/solid. How can I best approach its purification?
Answer: A dark color often indicates the presence of polymeric or baseline impurities. A multi-step purification strategy is often most effective.
Decision Workflow for Purification Strategy:
References
Technical Support Center: Byproduct Identification in the Synthesis of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
Welcome to the Technical Support Center for the synthesis of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The target molecule, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, is typically synthesized through the cyclization of an acylated 2-hydrazinopyridine intermediate. While the reaction appears straightforward, several potential side reactions can lead to the formation of unwanted byproducts, impacting yield and purity. This guide will walk you through the identification and mitigation of these common issues.
Primary Synthetic Pathway
The most common and direct route to 8-Bromo-3-methyl-triazolo[4,3-A]pyridine involves a two-step process:
-
Acylation: Reaction of 2-hydrazinyl-3-bromopyridine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the N-acetyl-N'-(3-bromopyridin-2-yl)hydrazine intermediate.
-
Cyclization: Subsequent intramolecular cyclization of the acetylated intermediate, typically under thermal or acidic conditions, to yield the final triazolopyridine product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Q1: My reaction has a low yield, and I see multiple spots on my TLC plate. What are the likely byproducts?
A1: Low yields and multiple TLC spots are common indicators of incomplete reaction or the formation of side products. The most probable byproducts in this synthesis are:
-
Unreacted Starting Material: Residual 2-hydrazinyl-3-bromopyridine.
-
Incomplete Cyclization Intermediate: N-acetyl-N'-(3-bromopyridin-2-yl)hydrazine.
-
Isomeric Byproduct: 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
-
Di-acetylated Hydrazine: 1,2-diacetyl-1-(3-bromopyridin-2-yl)hydrazine.
These byproducts arise from different reaction pathways that can compete with the desired synthesis route.
Q2: How can I confirm the presence of the N-acetyl-N'-(3-bromopyridin-2-yl)hydrazine intermediate in my reaction mixture?
A2: The presence of the N-acetyl-N'-(3-bromopyridin-2-yl)hydrazine intermediate is a clear sign of incomplete cyclization. This can be due to insufficient heating, inadequate reaction time, or the use of a non-optimal acid catalyst for the cyclization step.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the intermediate (C7H8BrN3O).
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the acetyl group (a singlet around δ 2.0-2.2 ppm) and distinct aromatic and N-H protons that differ from the final product. The presence of two N-H protons, which can be exchanged with D₂O, is a key indicator.
Mitigation:
-
Increase Reaction Temperature: The cyclization step is a dehydration reaction that often requires elevated temperatures. Refluxing in a high-boiling solvent like acetic acid or xylene is a common strategy.[4]
-
Prolong Reaction Time: Monitor the reaction by TLC until the intermediate spot is no longer visible.
-
Use a Dehydrating Agent/Catalyst: Reagents like phosphorus oxychloride (POCl₃) can be used to facilitate the cyclization, although they represent harsher conditions.[5]
Q3: I've isolated a byproduct with the same mass as my target compound. How do I determine if it's an isomer?
A3: The formation of an isomeric byproduct, most likely 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, can occur through a Dimroth rearrangement, especially under certain reaction conditions. This rearrangement is more likely with electron-deficient pyridine rings.[6]
Identification:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and the methyl group will be different for the two isomers due to the different electronic environment. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can definitively establish the connectivity.
-
Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Mitigation:
-
Control of pH: The Dimroth rearrangement can be influenced by pH. Running the reaction under neutral or mildly acidic conditions may suppress the formation of the [1,5-a] isomer.
-
Milder Reaction Conditions: Employing milder cyclization methods, such as a modified Mitsunobu reaction, can sometimes offer greater selectivity.[5]
Q4: My mass spectrum shows a peak corresponding to a di-acetylated product. How does this form and how can I avoid it?
A4: The formation of 1,2-diacetyl-1-(3-bromopyridin-2-yl)hydrazine occurs when both nitrogen atoms of the hydrazine moiety are acetylated.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak that is 42 amu higher than the mono-acetylated intermediate.
-
¹H NMR Spectroscopy: The spectrum will show two distinct acetyl group signals.
Mitigation:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride).
-
Controlled Addition: Add the acetylating agent dropwise to the solution of 2-hydrazinyl-3-bromopyridine at a lower temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This can help to favor mono-acetylation.
Byproduct Summary Table
| Byproduct Name | Molecular Formula | Key Identification Feature (MS) | Key Identification Feature (¹H NMR) |
| Unreacted Starting Material | C₅H₆BrN₃ | M+H⁺ at m/z 188/190 | Absence of acetyl group signal |
| N-acetyl-N'-(3-bromopyridin-2-yl)hydrazine | C₇H₈BrN₃O | M+H⁺ at m/z 230/232 | Acetyl singlet (~δ 2.1 ppm), two N-H signals |
| 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | C₇H₆BrN₃ | M+H⁺ at m/z 212/214 | Different aromatic proton chemical shifts |
| 1,2-diacetyl-1-(3-bromopyridin-2-yl)hydrazine | C₉H₁₀BrN₃O₂ | M+H⁺ at m/z 272/274 | Two distinct acetyl singlet signals |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
-
Acylation: To a solution of 2-hydrazinyl-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or toluene), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. If acetic acid is used as the solvent, it can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical Characterization
-
TLC Analysis: Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v) to monitor the reaction progress. The product is typically more non-polar than the starting material and the acetylated intermediate.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
-
Mass Spectrometry: Use ESI-MS to determine the molecular weights of the components in the reaction mixture.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic route and potential side reactions.
Caption: Main synthesis and side reaction pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 2. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Bromo vs. 8-Chloro-triazolo[4,3-A]pyridine in Key Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocycle, frequently incorporated into pharmacologically active agents. Functionalization at the 8-position is a common strategy for modulating the biological activity of these compounds. This guide provides an in-depth, objective comparison of the reactivity of 8-bromo- and 8-chloro-[1][2]triazolo[4,3-a]pyridine in cornerstone cross-coupling and nucleophilic substitution reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic endeavors, saving valuable time and resources.
The Fundamental Difference: Carbon-Halogen Bond Properties
The disparity in reactivity between 8-bromo- and 8-chloro-[1][2]triazolo[4,3-a]pyridine is fundamentally rooted in the intrinsic properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is longer and weaker than the C-Cl bond, leading to a lower bond dissociation energy.[3][4] This directly impacts the kinetics of many reactions, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the expected performance of 8-bromo- and 8-chloro-[1][2]triazolo[4,3-a]pyridine in three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] Given the higher reactivity of the C-Br bond, 8-bromo-[1][2]triazolo[4,3-a]pyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its 8-chloro counterpart.
Comparative Data for Suzuki-Miyaura Coupling
| Feature | 8-Bromo-[1][2]triazolo[4,3-a]pyridine | 8-Chloro-[1][2]triazolo[4,3-a]pyridine |
| Catalyst Loading | Typically lower (e.g., 1-3 mol% Pd) | Generally higher (e.g., 3-5 mol% Pd) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) often suffice. | More electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to facilitate oxidative addition. |
| Reaction Temperature | Milder conditions (e.g., 80-100 °C) are usually effective. | Higher temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion. |
| Reaction Time | Generally shorter reaction times. | Typically longer reaction times. |
| Yields | Generally higher yields are expected. | Yields can be comparable to the bromo derivative with optimized conditions, but may be lower under standard conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-[1][2]triazolo[4,3-a]pyridine with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 8-bromo-[1][2]triazolo[4,3-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
For the 8-chloro derivative, a more active catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos, and a higher reaction temperature (e.g., 110 °C) would likely be required to achieve a comparable outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to In Vitro Efficacy and Safety Profiling of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
This guide provides a comprehensive framework for characterizing the bioactivity of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. Compounds containing the triazolo[4,3-a]pyridine scaffold have demonstrated significant activity across various target classes, notably as inhibitors of phosphodiesterases (PDEs) and kinases. This document outlines a logical, multi-tiered approach to in vitro testing, beginning with primary target engagement and cellular activity, followed by essential secondary safety and metabolic profiling.
We will proceed under the well-supported hypothesis that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine is a potential inhibitor of Phosphodiesterase 4 (PDE4), a crucial enzyme in regulating intracellular cyclic AMP (cAMP) levels and a validated target for inflammatory diseases. For comparative analysis, we will use Rolipram, a well-characterized, first-generation PDE4 inhibitor, as our benchmark compound.
Part 1: Primary Target Engagement - Direct Enzyme Inhibition
The initial and most critical step is to determine if the compound directly interacts with and inhibits the purified target enzyme. The PDE-Glo™ Phosphodiesterase Assay is a robust, luminescence-based method ideal for this purpose, offering high sensitivity and a straightforward workflow.
Scientific Rationale
The assay quantifies PDE4 activity in two steps. First, PDE4 hydrolyzes the substrate, cAMP. In the second step, the remaining cAMP is detected by converting it into ATP, which then drives a luciferase reaction. A potent PDE4 inhibitor, like our test compound, will prevent cAMP hydrolysis, leading to a high concentration of remaining cAMP and a strong luminescent signal. Conversely, low inhibition results in a weak signal.
Experimental Workflow: PDE-Glo™ Assay
Caption: Workflow for the PDE-Glo™ luminescent assay to determine direct enzyme inhibition.
Detailed Protocol: PDE4B Inhibition Assay
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine and Rolipram in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation : Transfer 50 nL of each compound dilution into a 384-well white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reaction Initiation :
-
Add 5 µL of recombinant human PDE4B enzyme (e.g., BPS Bioscience, Cat# 60041) diluted in assay buffer to each well.
-
Add 5 µL of cAMP substrate solution. The final cAMP concentration should be at or below the Km for the enzyme to ensure competitive inhibition is detectable.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Generation :
-
Add 5 µL of PDE-Glo™ Termination Reagent and incubate for 20 minutes.
-
Add 5 µL of cAMP-Glo™ Detection Solution (containing protein kinase A) and incubate for 20 minutes.
-
Add 10 µL of Kinase-Glo® Reagent to convert the generated ATP to a luminescent signal.
-
-
Data Acquisition : Read the luminescence on a compatible plate reader (e.g., Tecan Spark® or BMG PHERAstar).
-
Data Analysis : Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Target Engagement
| Compound | IC50 (nM) vs. PDE4B | Hill Slope | Max Inhibition (%) |
| 8-Bromo-3-methyl-triazolo[4,3-A]pyridine | 85.4 | 1.1 | 98.5 |
| Rolipram (Reference) | 120.7 | 1.0 | 99.1 |
Note: Data are representative examples for illustrative purposes.
Part 2: Cellular Activity - Quantifying Target Engagement in a Biological System
Demonstrating that the compound can penetrate the cell membrane and engage its target in a physiological context is the essential next step. We will use a Lipopolysaccharide (LPS)-induced TNF-α release assay in human peripheral blood mononuclear cells (PBMCs).
Scientific Rationale
PDE4 inhibition in immune cells leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors (like NF-κB) involved in the inflammatory response. A key outcome of this pathway is the reduced production and release of the pro-inflammatory cytokine TNF-α. Therefore, measuring TNF-α suppression is a robust downstream indicator of cellular PDE4 engagement.
Signaling Pathway: PDE4 Inhibition and TNF-α Suppression
A Researcher's Guide to Evaluating the Cytotoxicity of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
In the landscape of medicinal chemistry, the triazolo[4,3-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3] This guide focuses on a specific derivative, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, providing a framework for its cytotoxic evaluation. While direct cytotoxicity data for this particular compound is not extensively published, this document will detail the necessary experimental protocols and establish a comparative analysis with structurally related compounds, thereby offering a predictive insight into its potential as a therapeutic agent.
Our approach is grounded in established methodologies, ensuring that the described protocols are robust and self-validating. We will delve into the causality behind experimental choices, providing the "why" alongside the "how-to," to empower researchers in their drug discovery endeavors.
Comparative Landscape: The Triazolo[4,3-a]pyridine Family in Cytotoxicity
The therapeutic potential of the triazolo[4,3-a]pyridine core is well-documented. Several derivatives have demonstrated potent activity against a variety of cancer cell lines. For instance, certain compounds within this class have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as antiproliferative agents.[3] The bromine atom at the 8-position of our target compound is a key feature, often serving as a reactive site for further chemical modifications, which can be crucial for optimizing biological activity.[3]
To provide a meaningful context for the cytotoxic evaluation of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, we will compare its potential activity with that of other relevant compounds. A particularly relevant comparator is a series of[4][5][6]triazolo[4,3-a]pyrazine derivatives that have been evaluated for their inhibitory effects on the c-Met kinase, a key target in cancer therapy.[6] One of these compounds, referred to as 4d , has shown high selectivity and potent antitumor activity.[6] We will also consider established chemotherapeutic agents as benchmarks.
Table 1: Comparative Cytotoxic Activity of Selected Triazolo[4,3-a]pyridine Derivatives and Standard Chemotherapeutics
| Compound/Drug | Target/Mechanism of Action (if known) | Reported IC50 Values (Cell Line) | Reference |
| 8-Bromo-3-methyl-triazolo[4,3-A]pyridine | Hypothesized: Kinase Inhibition | To be determined | N/A |
| Compound 4d (c-Met inhibitor) | c-Met Kinase Inhibition | Not specified in abstract | [6] |
| Pyrazolo[4][5][6]triazolopyrimidine Derivative 1 | EGFR, Akt, and Erk1/2 Inhibition | Not specified in abstract | [7] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Varies by cell line (typically nM to low µM range) | Standard Literature |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5][8][9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[8]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Begin by seeding cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine and comparator compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each compound in the complete cell culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm.[4] A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Hypothesized Mechanism of Action and Further Studies
Based on the known activities of related triazolo[4,3-a]pyridine and pyrazolo[3,4-b]pyridine derivatives, it is plausible that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine exerts its cytotoxic effects through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6][10] Many heterocyclic compounds containing pyridine and triazole rings are known to function as ATP-competitive inhibitors of kinases.[11]
To elucidate the specific mechanism of action, further studies would be warranted following the initial cytotoxicity assessment. These could include:
-
Kinase Inhibition Profiling: Screening the compound against a panel of known cancer-related kinases to identify potential targets.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employing methods such as Annexin V staining to confirm if the compound induces programmed cell death.
Potential Signaling Pathway Involvement
Caption: Hypothesized inhibition of key cancer signaling pathways.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cytotoxic evaluation of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. By employing standardized assays like the MTT and comparing the results with relevant compounds, researchers can gain valuable insights into its therapeutic potential. The triazolo[4,3-a]pyridine scaffold continues to be a promising area for the development of novel anticancer agents. The systematic approach outlined here, from initial cytotoxicity screening to mechanistic studies, is crucial for advancing our understanding of this important class of molecules and their potential application in oncology.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine|CAS 1519398-17-4 [benchchem.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of Novel Triazolopyridine Derivatives
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[4] Its unique electronic and structural properties have led to its incorporation into a range of approved therapeutics, from the antidepressant Trazodone to targeted cancer therapies like Tucatinib.[5] The versatility of this core allows for extensive derivatization, enabling chemists to fine-tune a compound's biological activity and, critically, its pharmacokinetic (PK) profile.
This guide provides an in-depth comparison of the preclinical pharmacokinetic properties of distinct series of novel triazolopyridine derivatives. By synthesizing data from recent drug discovery campaigns, we will explore how structural modifications around this common core influence a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby shaping its therapeutic potential. We will focus on derivatives developed as inhibitors of Bromodomain-containing protein 4 (BRD4) and as M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (M1 PAMs), drawing objective comparisons from published in vivo experimental data.
Comparative Pharmacokinetic Analysis
The disposition of a drug candidate is a multi-faceted profile that dictates its concentration and persistence at the therapeutic target. The following sections dissect the in vivo performance of different triazolopyridine series, highlighting key differentiators in their pharmacokinetic behavior.
Series 1: Triazolopyridine Derivatives as BRD4 Inhibitors
BRD4 has emerged as a promising epigenetic target for cancer therapy, and recent efforts have identified triazolopyridine derivatives as potent inhibitors.[6] A key objective in this area is the development of orally bioavailable agents suitable for chronic dosing.
One notable study describes a series of derivatives with excellent in vitro anti-cancer activity.[6] The lead compound, 12m , demonstrated potent activity against the MV4-11 cancer cell line with an IC50 of 0.02 µM, superior to the well-known reference inhibitor (+)-JQ1.[6][7] Crucially, this in vitro potency was translated into a promising in vivo pharmacokinetic profile. Following administration in ICR mice, compound 12m exhibited good oral absorption and utilization, achieving an oral bioavailability (F) of 44.8%.[6][7] Furthermore, it showed favorable metabolic stability in mouse liver microsomes, a critical factor for maintaining therapeutic concentrations in vivo.[6]
Series 2: Tricyclic Triazolopyridine Lactams as M1 PAMs
In the realm of neuroscience, M1 PAMs are being investigated for the treatment of cognitive deficits in conditions like Alzheimer's disease. A recent study detailed the development of novel tricyclic triazolopyridine lactams, which demonstrated exceptional rat pharmacokinetic properties.[2]
These analogues were characterized by very low plasma clearance (CLp < 8 mL/min/kg) and long half-lives (t1/2 > 5 h), a highly desirable profile for maintaining steady-state drug levels.[2] For instance, compound 17a showed a plasma clearance of 7.7 mL/min/kg and a half-life of 5.75 hours in rats.[2] Another analogue, 18e , displayed an even more optimized profile with a CLp of 4.0 mL/min/kg.[2]
A critical aspect for CNS-targeted agents is their ability to cross the blood-brain barrier. Interestingly, this study revealed a stark structure-disposition relationship. While the tricyclic triazolopyridine analogues consistently showed excellent systemic PK, they were uniformly poor at penetrating the CNS (Kp < 0.05).[2] However, a subtle modification—removing a single nitrogen atom to create the corresponding imidazopyridine derivatives—dramatically improved CNS penetration (Kp > 2) while retaining the excellent systemic PK.[2] This highlights how minor structural changes can profoundly impact tissue distribution.
Summary of Comparative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for representative compounds from the different triazolopyridine series, allowing for direct comparison of their in vivo performance.
| Compound ID | Chemical Class / Target | Species | CLp (mL/min/kg) | t1/2 (h) | Vss (L/kg) | Oral Bioavailability (F) | CNS Penetration (Kp) | Reference |
| 12m | Triazolopyridine / BRD4 | ICR Mouse | Not Reported | Not Reported | Not Reported | 44.8% | Not Reported | [6] |
| 17a | Tricyclic Triazolo-Lactam / M1 PAM | Rat | 7.7 | 5.75 | 3.8 | Not Reported | < 0.05 | [2] |
| 18e | Tricyclic Triazolo-Lactam / M1 PAM | Rat | 4.0 | 3.2 | 1.1 | Not Reported | < 0.05 | [2] |
| 23b | Tricyclic Triazolo-Lactam / M1 PAM | Rat | 0.60 | 7.2 | 0.37 | Not Reported | 0.03 | [2] |
Experimental Methodologies
The determination of pharmacokinetic parameters relies on a standardized workflow involving drug administration to laboratory animals and subsequent analysis of drug concentration in biological matrices over time.[8][9]
Standard Protocol for an In Vivo Rodent Pharmacokinetic Study
This protocol represents a typical workflow for assessing the PK profile of a novel triazolopyridine derivative.
-
Animal Acclimatization: Male Sprague-Dawley rats (or ICR mice) are acclimatized for at least 3 days with free access to food and water.
-
Dosing Formulation: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) for both intravenous (IV) and oral gavage (PO) administration.
-
Drug Administration:
-
IV Group: A cohort of animals (n=3-5) receives the compound via a single bolus injection into the tail vein at a dose of 1-2 mg/kg.
-
PO Group: A separate cohort receives the compound via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling:
-
At predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), sparse blood samples (~100 µL) are collected from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to a new set of tubes and stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Plasma samples are thawed and subjected to protein precipitation by adding a 3-4 fold volume of cold acetonitrile containing an internal standard.
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the drug concentration.
-
-
Pharmacokinetic Analysis:
Caption: Workflow for a typical preclinical pharmacokinetic study.
Data Interpretation: From Concentration to Insight
The raw output of a PK study is a set of plasma concentration values over time. Non-compartmental analysis transforms this data into the meaningful parameters that guide drug development decisions. The relationship between the measured data and the key derived parameters is crucial for understanding a compound's profile.
Caption: Relationship between raw data and key PK parameters.
Conclusion
The triazolopyridine scaffold remains a highly productive framework for the discovery of novel therapeutics. The comparative analysis presented here demonstrates its remarkable versatility. By modifying substituents and overall topology, medicinal chemists can engineer derivatives with pharmacokinetic profiles tailored to specific therapeutic needs—from orally bioavailable anti-cancer agents to systemically stable but CNS-excluded neuromodulators.[2][6] The data clearly show that while the core scaffold provides a robust starting point, careful optimization of peripheral chemical groups is essential for achieving a desirable ADME profile, ultimately determining the success of a drug candidate.
References
- 1. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 2. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. admescope.com [admescope.com]
- 9. In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Service - Creative Biolabs [creative-biolabs.com]
Comparative Selectivity Profiling of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine: A Guide to Assessing Cross-Reactivity
Introduction: The Triazolopyridine Scaffold and the Imperative of Selectivity
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules.[4] Its prevalence is due to its favorable physicochemical properties and its role as a bioisostere for purines, allowing it to interact with a wide range of biological targets, particularly ATP-binding proteins like kinases and phosphodiesterases (PDEs).[5][6] Pharmaceutical agents containing this core include the JAK inhibitor Filgotinib and the antidepressant Trazodone, highlighting its therapeutic versatility.[4][7]
Given this inherent promiscuity, any new derivative, such as 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, requires rigorous cross-reactivity profiling. Understanding a compound's selectivity is fundamental to elucidating its mechanism of action, predicting potential off-target toxicities, and uncovering opportunities for beneficial polypharmacology.[8][9] While a specific primary target for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine is not extensively documented in public literature, its structural similarity to known kinase inhibitors, such as the triazolopyridine-based JAK and Syk inhibitors, suggests that the protein kinase family is a probable target class.[7][10]
This guide provides a comprehensive framework for assessing the cross-reactivity of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. We will use a hypothetical primary target class, the Janus Kinase (JAK) family, as an illustrative example to detail the experimental design, data interpretation, and best practices for profiling against both the kinome and the phosphodiesterase enzyme family.
Kinase Cross-Reactivity Profiling: A Kinome-Wide Perspective
Protein kinases, with over 500 members in the human genome, represent one of the largest and most critical families of drug targets.[11] Their structural conservation, particularly in the ATP-binding pocket, makes achieving inhibitor selectivity a significant challenge.[8] A comprehensive understanding of a compound's interactions across the kinome is therefore essential.
Rationale for Kinase Panel Screening
Screening a new chemical entity against a broad panel of kinases serves two primary purposes. First, it confirms on-target potency against the intended kinase or kinase family. Second, and more critically, it identifies unintended interactions ("off-targets"). These off-target effects can lead to adverse drug reactions or, in some cases, contribute to the drug's overall therapeutic efficacy.[9] For a triazolopyridine-based compound, screening should encompass representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases) to build a comprehensive selectivity profile.
Data Presentation: Hypothetical Kinase Selectivity Panel
The following table presents hypothetical inhibitory activity data for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine against a representative panel of protein kinases. The data is presented as IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%. Staurosporine, a notoriously non-selective kinase inhibitor, is included as a control.[12]
| Kinase Target | Kinase Family | 8-Bromo-3-methyl-triazolo[4,3-A]pyridine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| JAK1 (Hypothesized Primary Target) | Tyrosine Kinase | 25 | 5 |
| JAK2 | Tyrosine Kinase | 250 | 6 |
| JAK3 | Tyrosine Kinase | 1,500 | 4 |
| TYK2 | Tyrosine Kinase | 800 | 7 |
| Syk | Tyrosine Kinase | 450 | 10 |
| KDR (VEGFR2) | Tyrosine Kinase | >10,000 | 15 |
| p38α MAP Kinase | Serine/Threonine Kinase | 5,200 | 20 |
| PKA | Serine/Threonine Kinase | >10,000 | 12 |
| c-KIT | Tyrosine Kinase | 8,500 | 9 |
This data is representative and compiled for illustrative purposes based on typical selectivity profiles of triazolopyridine inhibitors.[10][13]
Experimental Workflow: Kinase Selectivity Profiling
The workflow for determining kinase selectivity involves screening the test compound against a panel of purified kinases and measuring the resulting inhibition of their catalytic activity.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] It is readily adaptable for high-throughput screening across large kinase panels.[14]
Materials:
-
Kinase of interest and corresponding substrate peptide/protein.
-
8-Bromo-3-methyl-triazolo[4,3-A]pyridine stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine in 100% DMSO. For a typical assay, this might range from 100 µM to 5 nM final concentration. Also prepare a DMSO-only control (vehicle).
-
Assay Plate Stamping: Transfer a small volume (e.g., 25 nL) of the compound dilutions and DMSO control into the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL to each well containing the test compound.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The raw luminescence signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Normalize the data using the vehicle (DMSO, 100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Phosphodiesterase (PDE) Cross-Reactivity Profiling
The triazolopyridine scaffold is a known purine bioisostere, making phosphodiesterases (PDEs) another important potential target class. PDEs are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating a vast number of signaling pathways.[15] Off-target inhibition of PDEs can have significant physiological consequences.
Rationale for PDE Panel Screening
There are 11 families of PDEs with distinct tissue distributions and physiological roles.[3] For example, PDE3 is involved in cardiovascular function, PDE4 in inflammation, and PDE5 in smooth muscle relaxation.[15] Assessing the activity of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine against a panel of PDE isoforms is crucial to identify potential liabilities, such as unwanted cardiovascular effects, or to discover new therapeutic applications.
Data Presentation: Hypothetical Phosphodiesterase Selectivity Panel
The following table shows hypothetical IC₅₀ values for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine against key PDE isoforms.
| PDE Target | Substrate | 8-Bromo-3-methyl-triazolo[4,3-A]pyridine IC₅₀ (µM) | IBMX (Non-selective Inhibitor) IC₅₀ (µM) |
| PDE3A | cAMP | >100 | 12 |
| PDE4D | cAMP | 25 | 10 |
| PDE5A | cGMP | >100 | 7 |
| PDE7A | cAMP | 85 | 15 |
| PDE11A | cAMP/cGMP | >100 | 9 |
This data is representative and compiled for illustrative purposes.
Signaling Pathway Context: cAMP Regulation
Inhibitors of PDEs that hydrolyze cAMP (like PDE4) prevent its degradation, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating processes like inflammation and smooth muscle relaxation.
Caption: cAMP Signaling Pathway and the Site of PDE Inhibition.
Detailed Protocol: In Vitro Luminescence-Based PDE Assay (e.g., PDE-Glo™)
This protocol measures the activity of a PDE by quantifying the amount of remaining cyclic nucleotide (cAMP or cGMP) after the enzymatic reaction.[1][16]
Materials:
-
Purified PDE enzyme of interest (e.g., PDE4D).
-
Substrate: cAMP or cGMP.
-
8-Bromo-3-methyl-triazolo[4,3-A]pyridine stock solution (10 mM in DMSO).
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound and Enzyme Preparation:
-
Perform a serial dilution of the test compound in DMSO, as described in the kinase assay.
-
In a 384-well plate, add 2.5 µL of diluted PDE enzyme in reaction buffer to wells designated for the reaction. Add buffer without enzyme to "No PDE" control wells.
-
Add 2.5 µL of the compound dilutions or DMSO control to the appropriate wells.
-
-
PDE Reaction:
-
Initiate the reaction by adding 2.5 µL of the cyclic nucleotide substrate (cAMP or cGMP) to all wells.
-
Mix the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Generation:
-
Add 2.5 µL of PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor like IBMX) to stop the reaction.[16]
-
Add 2.5 µL of PDE-Glo™ Detection Solution (containing PKA and its substrate) to all wells. The amount of remaining cAMP will drive a kinase reaction that consumes ATP.
-
Incubate for 20 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the PDE activity.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
A high luminescent signal indicates low PDE activity (inhibited), while a low signal indicates high PDE activity (uninhibited).
-
Normalize the data using "No PDE" controls (maximum signal, 100% inhibition) and vehicle controls (minimum signal, 0% inhibition).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of a novel triazolopyridine derivative, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. By performing comprehensive profiling against both the kinome and the phosphodiesterase family, researchers can build a detailed selectivity map. This map is invaluable for rational drug development, enabling the prediction of potential side effects and guiding lead optimization efforts to enhance potency and selectivity. The experimental protocols provided offer robust, high-throughput-compatible methods for generating the high-quality data necessary for these critical assessments. The true biological and therapeutic potential of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine can only be unlocked through a thorough understanding of its interactions across these key target families.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 16. promega.com [promega.com]
"benchmarking the synthesis of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine against other methods"
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2]triazolo[4,3-a]pyridine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, is a valuable building block in drug discovery, with its bromine handle allowing for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive benchmark of synthetic methodologies for this key intermediate, offering a critical evaluation of a traditional two-step approach against modern, streamlined alternatives. The objective is to equip researchers with the data necessary to select the most efficient and practical synthetic route for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of substituted triazolo[4,3-a]pyridines can be approached from several angles, primarily revolving around the construction of the triazole ring onto a pre-functionalized pyridine core. The choice of starting materials and the strategy for ring closure are the key determinants of the overall efficiency, yield, and scalability of the synthesis. This guide will focus on a comparative analysis of three distinct and representative synthetic strategies.
Method 1: The Benchmark Two-Step Synthesis from a Halogenated Pyridine
This classical and reliable method involves the initial synthesis of a hydrazinylpyridine intermediate, followed by acylation and cyclodehydration to form the fused triazole ring. This approach offers a high degree of control and generally produces clean products.
Experimental Protocol
Step 1: Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine
To a solution of 2-chloro-3-bromopyridine (14.5 g, 75.1 mmol) in 100 mL of dioxane, anhydrous hydrazine (35.4 mL, 1130 mmol) is added at room temperature. The reaction mixture is then heated to reflux for 15 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is diluted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. Recrystallization from ethyl acetate and hexanes affords (3-Bromo-pyridin-2-yl)-hydrazine as a solid.[1]
Step 2: Acylation and Cyclization to 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine
(3-Bromo-pyridin-2-yl)-hydrazine (1.0 eq) is dissolved in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF) under an inert atmosphere and cooled to 0 °C. Acetic anhydride or acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. For the cyclization step, a dehydrating agent such as phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux. After completion, the reaction is quenched with ice water and neutralized. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.
Causality of Experimental Choices
The use of a large excess of hydrazine in the first step is crucial to drive the nucleophilic aromatic substitution to completion and to minimize the formation of dimeric byproducts.[3] Dioxane is an effective solvent for this reaction due to its high boiling point and ability to dissolve both the starting material and hydrazine. The two-step nature of this process allows for the isolation and purification of the hydrazine intermediate, ensuring that the subsequent cyclization reaction starts with clean material, which often leads to a higher purity of the final product.
Method 2: Palladium-Catalyzed One-Pot Synthesis
This modern approach streamlines the synthesis by combining the formation of the C-N bond and the cyclization in a single pot, often with the aid of a palladium catalyst. This method can significantly reduce reaction time and purification efforts.
General Synthetic Approach
An efficient synthesis of[1][2]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of a hydrazide to a 2-chloropyridine, followed by dehydration.[4][5] This methodology can be adapted for the synthesis of the target molecule.
Proposed Experimental Protocol
A mixture of 2,3-dichloropyridine, acetic hydrazide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction is monitored for the formation of the intermediate N-(3-chloropyridin-2-yl)acetohydrazide. Upon completion of the coupling reaction, a dehydrating agent is added directly to the reaction mixture, or the cyclization is induced by heating at a higher temperature, potentially with microwave irradiation, to afford 8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine. Subsequent bromination at the 8-position would be required to yield the final product.
Advantages and Mechanistic Insight
The palladium-catalyzed approach offers the significant advantage of being a one-pot procedure, which is inherently more atom- and step-economical. The chemoselective addition of the hydrazide to the 2-chloropyridine is a key feature of this method.[4][5] The subsequent dehydration can often be achieved under microwave irradiation, which dramatically reduces reaction times.[4]
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.
General Synthetic Approach
Microwave irradiation can be effectively employed for the cyclization step in the synthesis of triazolopyridines.[6][7] This can be applied to both the classical two-step method and the palladium-catalyzed one-pot synthesis.
Proposed Experimental Protocol
Following the formation of the N'-(3-bromopyridin-2-yl)acetohydrazide intermediate as described in Method 1, the crude intermediate is dissolved in a high-boiling point solvent like acetic acid or N,N-dimethylformamide (DMF) and subjected to microwave irradiation at a specific temperature and time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated through standard work-up procedures.
Rationale and Benefits
The use of microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. This often leads to a significant reduction in reaction times, from hours to minutes, and can also minimize the formation of side products that may occur during prolonged heating.[6][7][8]
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators for each method are summarized below. It is important to note that the data for the "Benchmark Two-Step Synthesis" is based on a closely related analog and serves as a strong predictive model for the synthesis of the target compound. The data for the alternative methods are based on general procedures reported in the literature for similar compounds.
| Parameter | Method 1: Benchmark Two-Step Synthesis | Method 2: Palladium-Catalyzed One-Pot Synthesis | Method 3: Microwave-Assisted Synthesis |
| Starting Materials | 2-Chloro-3-bromopyridine, Hydrazine, Acetylating agent | 2,3-Dichloropyridine, Acetic hydrazide, Palladium catalyst, Ligand, Base | Pre-formed hydrazide intermediate |
| Number of Steps | 2 | 1 (plus subsequent bromination) | 1 (cyclization step) |
| Reaction Time | Long (hours to days) | Moderate (hours) | Short (minutes to hours) |
| Typical Yield | High (e.g., 91% for intermediate) | Good to Excellent | Good to Excellent |
| Purification | Intermediate and final product purification | Final product purification | Final product purification |
| Scalability | Generally scalable | Can be challenging due to catalyst cost and removal | Scalable with appropriate microwave reactors |
| Cost-Effectiveness | Moderate | Potentially higher due to catalyst and ligand cost | Can be cost-effective due to time and energy savings |
| Environmental Impact | Use of excess hydrazine can be a concern | Use of heavy metal catalyst | More energy-efficient |
Experimental Workflows and Diagrams
To visually represent the synthetic strategies, the following diagrams illustrate the key transformations and workflows.
References
- 1. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of [1,2,4]triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to Validating the Anti-inflammatory Effects of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the anti-inflammatory properties of the novel compound 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. In the absence of extensive published data on this specific molecule, this document serves as a methodological blueprint, outlining the essential in vitro and in vivo studies required to characterize its potential as a therapeutic agent. By comparing its hypothetical performance against established anti-inflammatory drugs, Indomethacin and Dexamethasone, this guide offers a robust strategy for preclinical evaluation.
Introduction to 8-Bromo-3-methyl-triazolo[4,3-A]pyridine and its Therapeutic Potential
8-Bromo-3-methyl-triazolo[4,3-A]pyridine is a heterocyclic compound with a chemical structure that suggests potential biological activity.[1][2][3] While direct evidence of its anti-inflammatory effects is not yet widely published, related triazolo-pyridine structures have been investigated for a range of pharmacological applications, including as potential anti-inflammatory agents.[4] The validation of such a compound requires a systematic approach to elucidate its mechanism of action and quantify its efficacy relative to existing treatments. This guide will walk through the critical experimental pathways to achieve this.
Proposed Mechanism of Action: A Focus on Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of molecular and cellular events.[5] A key regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2).[6][7] Another critical signaling route is the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a pivotal role in the production of inflammatory mediators.[7]
We hypothesize that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. This dual inhibition would lead to a significant reduction in the production of a broad spectrum of inflammatory mediators.
Caption: Proposed mechanism of action for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine.
In Vitro Comparative Analysis
To assess the anti-inflammatory potential of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine at the cellular level, a series of in vitro assays are essential. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), provides a well-established model of inflammation.[6][8][9]
Hypothetical In Vitro Performance Data
The following table presents a hypothetical dataset comparing the efficacy of our lead compound with Indomethacin and Dexamethasone.
| Assay | 8-Bromo-3-methyl-triazolo[4,3-A]pyridine (IC₅₀) | Indomethacin (IC₅₀) | Dexamethasone (IC₅₀) |
| Nitric Oxide (NO) Production Inhibition | 15 µM | > 50 µM | 5 µM |
| TNF-α Production Inhibition | 12 µM | 25 µM | 2 µM |
| IL-6 Production Inhibition | 18 µM | 30 µM | 3 µM |
| IL-1β Production Inhibition | 20 µM | 28 µM | 4 µM |
| COX-1 Enzyme Inhibition | > 100 µM | 0.1 µM | N/A |
| COX-2 Enzyme Inhibition | 25 µM | 1 µM | N/A |
IC₅₀ values represent the concentration required to inhibit 50% of the activity. N/A: Not applicable as Dexamethasone does not directly inhibit COX enzymes.
Experimental Protocols: In Vitro Assays
This assay is fundamental for screening potential anti-inflammatory compounds by measuring their ability to inhibit the production of key inflammatory mediators.[7][10]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine, Dexamethasone (positive control), or vehicle (DMSO) for 1 hour.[11]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.[10]
-
Determine the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement (TNF-α, IL-6, IL-1β):
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC₅₀ values.
This assay determines the compound's selectivity in inhibiting COX-1 and COX-2 enzymes, which is crucial for predicting potential gastrointestinal side effects.[14][15][16]
Step-by-Step Methodology:
-
Assay Kit: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.[17]
-
Enzyme Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes.[16]
-
Compound Incubation: Incubate the enzymes with various concentrations of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine or Indomethacin (a non-selective COX inhibitor) as a positive control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin H₂ (PGH₂), which is subsequently converted to a detectable product, by monitoring the change in absorbance or fluorescence over time using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[17]
In Vivo Comparative Analysis
To evaluate the anti-inflammatory efficacy of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible method for screening acute anti-inflammatory activity.[18][19][20]
Hypothetical In Vivo Performance Data
The following table presents a hypothetical dataset from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control (Saline) | - | 0% |
| 8-Bromo-3-methyl-triazolo[4,3-A]pyridine | 25 | 35% |
| 8-Bromo-3-methyl-triazolo[4,3-A]pyridine | 50 | 55% |
| Indomethacin (Positive Control) | 10 | 65% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model mimics the acute inflammatory response and is a standard for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]
Step-by-Step Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats weighing between 150-200g.[11]
-
Animal Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and different dose groups for 8-Bromo-3-methyl-triazolo[4,3-A]pyridine.[19]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[11]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][23]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group at each time point.
Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of the anti-inflammatory effects of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine. By employing a combination of in vitro and in vivo models and comparing the results to established drugs like Indomethacin and Dexamethasone, researchers can effectively characterize the compound's efficacy and mechanism of action.[11][25][26][27][28] The hypothetical data presented herein suggests that 8-Bromo-3-methyl-triazolo[4,3-A]pyridine could be a promising anti-inflammatory agent with a potentially favorable safety profile due to its selective inhibition of COX-2 over COX-1. However, it is imperative to conduct the described experiments to generate actual data and validate these preliminary hypotheses. The successful completion of these studies would be a critical step in the development of this novel compound as a potential therapeutic for inflammatory diseases.
References
- 1. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. journalajrb.com [journalajrb.com]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. inotiv.com [inotiv.com]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 22. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Non‐steroidal anti‐inflammatory drugs versus corticosteroids for controlling inflammation after uncomplicated cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Bond: A Comparative Analysis of Triazolopyridine Derivatives' Binding Affinity
In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a "privileged structure," a foundational framework upon which a multitude of potent and selective therapeutic agents have been built.[1][2] Its versatility allows for a diverse range of chemical modifications, enabling the fine-tuning of interactions with various biological targets.[3] This guide provides an in-depth comparative analysis of the binding affinity of triazolopyridine derivatives, focusing on key therapeutic targets. We will explore the nuanced structure-activity relationships (SAR) that govern their potency and delve into the experimental methodologies used to quantify these critical interactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical scaffold.
The Crucial Role of Binding Affinity in Drug Discovery
Binding affinity, often quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a cornerstone of drug discovery.[4] It measures the strength of the interaction between a ligand (our triazolopyridine derivative) and its biological target (e.g., a protein or enzyme).[4] A lower Kd or IC50 value signifies a stronger binding affinity, meaning a lower concentration of the compound is required to elicit a biological response.[4] Understanding and optimizing binding affinity is paramount for developing drugs that are both potent and selective, minimizing off-target effects and enhancing therapeutic efficacy.
Comparative Analysis of Triazolopyridine Derivatives Across Key Biological Targets
The true utility of the triazolopyridine scaffold is demonstrated by its successful application in developing inhibitors for a range of protein families. Here, we present a comparative analysis of derivatives targeting three distinct and therapeutically relevant proteins: Bromodomain-containing protein 4 (BRD4), p38 MAP Kinase, and Myeloperoxidase (MPO).
Bromodomain-containing Protein 4 (BRD4) Inhibition
BRD4 is an epigenetic reader protein that plays a critical role in the regulation of gene expression.[5][6] Its overexpression is linked to the development and progression of various cancers, making it a promising target for cancer therapy.[5] Triazolopyridine-based compounds have been developed as potent BRD4 inhibitors.
Table 1: Comparative Binding Affinity of Triazolopyridine Derivatives as BRD4 Inhibitors
| Compound | Modifications | BRD4 BD1 IC50 (µM) | Anti-proliferative Activity (MV4-11 cell line) IC50 (µM) | Reference |
| (+)-JQ1 (Reference) | Thienotriazolodiazepine core | ~0.05 | 0.03 | [5] |
| Compound 12m | Triazolopyridine core | Potent (inhibition rate better than other compounds) | 0.02 | [5] |
| Compound 13d | Triazolopyridine core with sulfonamide group | Not explicitly stated, but potent HIV-1 reactivation ability | Not explicitly stated for cancer, but low cytotoxicity | [7] |
Structure-Activity Relationship Insights:
The data suggests that the triazolopyridine scaffold is an excellent framework for developing potent BRD4 inhibitors. Compound 12m, a triazolopyridine derivative, demonstrated superior anti-cancer activity in the MV4-11 cell line compared to the well-known BRD4 inhibitor (+)-JQ1.[5] Molecular docking studies revealed that compound 12m effectively binds to the acetyl-lysine binding site of BRD4's first bromodomain (BD1), forming a crucial hydrogen bond with the amino acid residue Asn140.[5] Furthermore, studies on other triazolopyridine derivatives, such as compound 13d, highlight the importance of specific functional groups. The presence of a sulfonamide group in compound 13d was found to enhance potency, likely by forming additional hydrogen-bonding interactions within the binding pocket.[7]
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for treating inflammatory diseases.[1] Triazolopyridine analogs have been extensively explored as inhibitors of this kinase.
Table 2: Comparative Binding Affinity of Triazolopyridine Derivatives as p38α MAP Kinase Inhibitors
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | Methyl | 100 | [1] |
| 2 | 4-Fluorophenyl | Ethyl | 75 | [1] |
| 3 | 4-Fluorophenyl | Isopropyl | 50 | [1] |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 | [1] |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 | [1] |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 | [1] |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]
Structure-Activity Relationship Insights:
The provided data clearly illustrates how subtle modifications to the triazolopyridine scaffold can significantly impact binding affinity for p38α MAP kinase.[1]
-
Influence of the Triazole Side-Chain: Keeping the C4 aryl group constant (4-Fluorophenyl), increasing the steric bulk of the triazole side-chain from methyl (Compound 1) to ethyl (Compound 2) and then to isopropyl (Compound 3) leads to a progressive increase in potency (lower IC50).[1] This suggests that the larger alkyl groups may be making more favorable hydrophobic interactions within the kinase's binding pocket.
-
Impact of the C4 Aryl Group: The introduction of a second fluorine atom at the 2-position of the phenyl ring (2,4-Difluorophenyl) further enhances inhibitory activity, as seen in the comparison between Compound 3 and Compound 4.[1] This substitution likely improves the electronic properties or the binding conformation of the molecule.
-
Optimal Side-Chain Size: While increasing bulk is generally beneficial, there appears to be an optimal size. The cyclopropyl group in Compound 5 provides the highest potency, while the even bulkier tert-butyl group in Compound 6 results in a slight decrease in activity.[1] This indicates a potential steric clash with the binding site.
Signaling Pathway Context
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine
A Comprehensive Guide to the Safe Disposal of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine is a halogenated heterocyclic compound. Its chemical structure necessitates careful handling due to its inherent reactivity and toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[2] Understanding these risks is the foundational step in establishing a safe disposal protocol.
Table 1: GHS Hazard Classification for 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine [2] | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] This is a critical designation for waste disposal, as improper treatment (e.g., low-temperature incineration) of halogenated wastes can lead to the formation of highly toxic dioxins and furans.[6][7] Therefore, it must be segregated into a specific waste stream intended for high-temperature incineration with flue gas scrubbing.[8]
Pre-Disposal Safety: Engineering and Personal Protective Controls
Before initiating any disposal procedure, the immediate environment and personnel must be protected. These steps are non-negotiable and form the first line of defense against accidental exposure.
-
Engineering Controls : Always handle 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine and its waste within a properly functioning certified laboratory chemical fume hood.[1][9] This minimizes the risk of inhaling harmful vapors.[1] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[1]
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[3]
-
Hand Protection : Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may offer insufficient protection for prolonged contact with pyridine-based compounds and should be avoided or used with caution after consulting manufacturer compatibility charts.[1][9]
-
Body Protection : A fully-buttoned lab coat is mandatory to prevent skin contact.[1] For larger quantities or in case of a spill, impervious clothing may be necessary.[3]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or experiencing respiratory irritation, a full-face respirator with an appropriate cartridge should be used.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine waste.
Caption: Decision workflow for proper segregation and disposal.
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[1] This is strictly prohibited as it can contaminate waterways and compromise wastewater treatment processes.
Step 1: Waste Segregation The cardinal rule for chemical waste management is segregation at the source.
-
Halogenated vs. Non-Halogenated: All waste containing 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine must be collected in a container designated for halogenated organic waste .[5][10] Mixing with non-halogenated waste streams complicates disposal, increases costs, and can create unforeseen chemical hazards.[10]
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weighing paper, gloves) and liquid waste (e.g., reaction mixtures, solutions in organic solvents) in separate, appropriately designated containers.
Step 2: Container Selection and Management
-
Compatibility: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, that will not react with the waste.[1]
-
Integrity: Ensure the container is in good condition with a secure, tightly sealing lid to prevent leaks and the escape of vapors.[9][10]
-
Venting: Do not fill containers to more than 90% capacity to allow for vapor expansion. Keep the container closed at all times except when actively adding waste.[10][11]
Step 3: Labeling Proper labeling is a critical safety and regulatory requirement.
-
Attach a hazardous waste label to the container before adding the first drop of waste.[10]
-
Clearly write the words "Hazardous Waste" and "Halogenated Organic Waste."
-
List all chemical constituents by their full names, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[10]
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space, away from heat sources and incompatible materials like strong oxidizing agents.[1][9] The container should be kept in secondary containment to control any potential leaks.
-
Professional Disposal: The ultimate disposal method for this compound is through a licensed and certified hazardous waste disposal contractor. This typically involves high-temperature incineration, which ensures the complete destruction of the compound and prevents the release of harmful byproducts.[7][8] Follow your institution's procedures for requesting a chemical waste pickup.
Spill Management
Accidental spills require immediate and correct action.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as solid halogenated hazardous waste.[12][13]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these scientifically-backed procedures, you ensure that the disposal of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-A]pyridine is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. uakron.edu [uakron.edu]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
